1-(2-Ethoxyphenyl)-2-thiourea
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2-ethoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYZMBGSSVKLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80164811 | |
| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1516-38-7 | |
| Record name | N-(2-Ethoxyphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 1-(o-ethoxyphenyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1516-38-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, (2-ethoxyphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80164811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1516-38-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-Ethoxyphenyl)-2-thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(2-Ethoxyphenyl)-2-thiourea. While specific experimental data for this compound is not extensively available in public literature, this document compiles information based on established chemical principles and data from closely related analogues to offer a predictive and practical resource for research and development.
Chemical Structure and Properties
This compound belongs to the class of N-arylthioureas, which are characterized by a thiocarbonyl group flanked by two nitrogen atoms, one of which is substituted with an aromatic group. The "2-ethoxy" designation indicates an ethoxy group (-OCH₂CH₃) at the ortho position of the phenyl ring.
Molecular Structure:
-
Molecular Formula: C₉H₁₂N₂OS
-
Molecular Weight: 196.27 g/mol
-
IUPAC Name: 1-(2-ethoxyphenyl)thiourea
Predicted and Analogous Physicochemical Properties:
| Property | Value (Predicted or from Analogues) | Reference / Analogue |
| Physical State | White to off-white crystalline solid (Predicted) | General property of N-arylthioureas |
| Melting Point (°C) | 160 - 175 (Predicted Range) | Based on 1-(2-Methoxyphenyl)-2-thiourea (155-157°C) and 1-(4-Ethoxyphenyl)-2-thiourea (173°C)[1] |
| Solubility | Soluble in DMSO, acetone, and hot ethanol; sparingly soluble in water. | General solubility for substituted thioureas. |
| LogP (Predicted) | ~2.0 - 2.5 | Calculated based on structure; similar to related compounds. |
| CAS Number | Not definitively assigned. | Public databases show conflicting or no specific data. |
Spectroscopic and Crystallographic Characterization
Detailed spectroscopic and crystallographic data for this compound are not published. However, based on the known spectral characteristics of the thiourea moiety and the 2-ethoxyphenyl group, the following spectral properties can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the N-H, C=S, and aromatic C-H and C=C bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3400 - 3100 | Stretching |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 2980 - 2850 | Stretching (of ethoxy group) |
| C=S | 1300 - 1100 | Stretching |
| C-N | 1400 - 1200 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-O-C | 1250 - 1000 | Asymmetric Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum in a solvent like DMSO-d₆ is predicted to show distinct signals for the ethoxy protons, the aromatic protons, and the N-H protons of the thiourea group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
| ~4.1 | Quartet | 2H | -OCH₂ CH₃ |
| ~6.9 - 7.5 | Multiplet | 4H | Aromatic Protons |
| ~8.0 - 9.0 | Broad Singlet | 2H | -NH-C(S)-NH₂ |
| ~9.5 - 10.0 | Singlet | 1H | Ar-NH -C(S)-NH₂ |
¹³C NMR: The carbon NMR spectrum will show signals for the ethoxy carbons, the aromatic carbons, and the characteristic thiocarbonyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -OCH₂CH₃ |
| ~64 | -OCH₂ CH₃ |
| ~110 - 150 | Aromatic Carbons |
| ~180 - 185 | C =S (Thiocarbonyl) |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 196.27. Common fragmentation patterns for aryl thioureas involve cleavage of the C-N bond and fragmentation of the aromatic ring.
Synthesis Methodology
The most common and direct method for the synthesis of N-arylthioureas is the reaction of an aromatic amine with a source of thiocyanate or by reacting an aryl isothiocyanate with ammonia.
General Experimental Protocol
Objective: To synthesize this compound.
Reaction Scheme:
Materials:
-
2-Ethoxyphenyl isothiocyanate (CAS: 23163-84-0)[2]
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol or Acetone (as solvent)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-ethoxyphenyl isothiocyanate (1 equivalent) in ethanol or acetone (approximately 10 mL per gram of isothiocyanate).
-
To this stirring solution, add an excess of concentrated aqueous ammonia (e.g., 3-4 equivalents) dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, a precipitate will likely form. If not, the reaction mixture can be poured into cold deionized water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove any unreacted ammonia and salts.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified white to off-white crystalline product under vacuum.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, the broader class of thiourea derivatives is known for a wide range of pharmacological effects.[3] These activities are often attributed to the ability of the thiourea moiety to form hydrogen bonds and coordinate with metal ions in biological systems.
Known Activities of Thiourea Derivatives:
-
Anticancer: Many thiourea derivatives have shown promise as anticancer agents by inhibiting various protein kinases or inducing apoptosis.[3][4]
-
Antimicrobial: The thiourea scaffold is present in numerous compounds with antibacterial and antifungal properties.
-
Antioxidant: Some thiourea derivatives act as potent antioxidants.[5]
-
Enzyme Inhibition: Thioureas are known to inhibit a variety of enzymes, including tyrosinase and urease.
Hypothesized Mechanism of Action:
A common mechanism for the biological activity of thiourea derivatives involves the inhibition of key enzymes. The sulfur and nitrogen atoms can act as chelation sites for metal cofactors within an enzyme's active site, thereby inactivating it.
Conclusion
This compound is a compound of interest for further research, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its structure, predicted properties, and a reliable method for its synthesis. The provided experimental protocols and predictive data are intended to serve as a starting point for researchers to further investigate this and related compounds. The diverse biological activities of the thiourea class of molecules suggest that this compound may hold potential for various therapeutic applications, warranting further investigation into its specific biological profile.
References
An In-depth Technical Guide on 1-(2-Ethoxyphenyl)-2-thiourea (CAS Number: 63675-17-2)
Disclaimer: Publicly available scientific data specifically for 1-(2-Ethoxyphenyl)-2-thiourea (CAS 63675-17-2) is limited. This guide provides a comprehensive overview based on the established chemistry and biological activities of closely related aryl thiourea derivatives. The experimental protocols and data presented are representative of this class of compounds and should be adapted and validated for the specific molecule of interest.
Introduction
This compound belongs to the versatile class of organic compounds known as thioureas. Thioureas are characterized by the presence of a central thiocarbonyl group flanked by two nitrogen atoms, with the general structure (R¹R²N)(R³R⁴N)C=S. These compounds are structurally analogous to ureas, with the oxygen atom of the carbonyl group replaced by a sulfur atom. This substitution significantly alters the chemical properties of the molecule, bestowing upon it a wide range of applications.
Aryl thiourea derivatives, in particular, have garnered significant attention from the scientific community due to their diverse and potent biological activities. These activities include but are not limited to antimicrobial, anticancer, antiviral, antioxidant, and enzyme inhibitory properties. The biological efficacy of these molecules is often attributed to their ability to form hydrogen bonds and coordinate with metal ions, allowing them to interact with various biological targets such as enzymes and proteins. This guide aims to provide researchers, scientists, and drug development professionals with a detailed technical overview of this compound, drawing upon the wealth of knowledge available for the broader family of aryl thioureas.
Physicochemical Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents like acetone, ethanol, and DMSO; sparingly soluble in water. |
| Melting Point | Expected to be in the range of other substituted phenylthioureas (e.g., 1-phenyl-2-thiourea: 145-150 °C).[1] |
Synthesis and Characterization
While a specific synthesis protocol for this compound has not been identified in the literature, a general and reliable method for the synthesis of N-aryl thioureas involves the reaction of the corresponding aryl isothiocyanate with ammonia or an amine. A plausible synthetic route for this compound would be the reaction of 2-ethoxyphenyl isothiocyanate with a source of ammonia.
Alternatively, a common method for preparing unsymmetrically substituted thioureas involves the reaction of an amine with an isothiocyanate. For the synthesis of this compound, this would involve the reaction of 2-ethoxyaniline with a thiocyanate salt in the presence of an acid to form the isothiocyanate in situ, which then reacts with another molecule of the amine. A more direct approach is the reaction of 2-ethoxyaniline with benzoyl isothiocyanate followed by hydrolysis.
Proposed Experimental Protocol for Synthesis
This protocol is adapted from a known procedure for a related compound and should be optimized for the synthesis of this compound.
Reaction: 2-ethoxyaniline + Ammonium thiocyanate → this compound
Materials:
-
2-ethoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Water
Procedure:
-
Dissolve 2-ethoxyaniline (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.
-
Slowly add concentrated hydrochloric acid (1.2 equivalents) to the mixture while stirring.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product, this compound, is collected by filtration.
-
The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the purified compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the ethoxy group protons (a triplet and a quartet).- Aromatic protons of the phenyl ring.- Broad signals for the -NH and -NH₂ protons of the thiourea moiety. |
| ¹³C NMR | - Signals for the two carbons of the ethoxy group.- Signals for the six carbons of the aromatic ring.- A characteristic signal for the thiocarbonyl (C=S) carbon, typically in the range of 180-190 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹.- C-H stretching of the aromatic and aliphatic groups.- C=S stretching vibration around 1200-1400 cm⁻¹.- C-N stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (196.27). |
Potential Biological Activities and Mechanisms of Action
Thiourea derivatives are known to exhibit a wide spectrum of biological activities.[2] While no specific biological studies have been reported for this compound, its activity can be inferred from related compounds.
Anticancer Activity
Many aryl thiourea derivatives have demonstrated potent anticancer activity against various cancer cell lines.[3] The proposed mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and histone deacetylases.[3] They can also induce apoptosis (programmed cell death) in cancer cells.
Antimicrobial Activity
Thiourea derivatives have been extensively studied for their antibacterial and antifungal properties. Their mechanism of action is often attributed to their ability to chelate essential metal ions required for microbial growth or to disrupt the microbial cell membrane.
Antioxidant Activity
Some thiourea derivatives have shown significant antioxidant activity.[4] They can act as free radical scavengers, protecting cells from oxidative damage.
Enzyme Inhibition
The thiourea moiety can interact with the active sites of various enzymes, leading to their inhibition. This is a key mechanism for many of their observed biological activities. For example, some thiourea derivatives are known inhibitors of enzymes like urease and carbonic anhydrase.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
General Mechanism of Thiourea Interaction with a Target Protein
Caption: Generalized mechanism of action for a thiourea derivative.
Conclusion
This compound is a member of a chemically and biologically significant class of compounds. While specific data for this particular molecule is sparse, the extensive research on analogous aryl thioureas provides a strong foundation for predicting its properties and potential applications. The synthetic routes are well-established, and the compound is expected to exhibit a range of biological activities, making it a person of interest for further investigation in drug discovery and development. Future research should focus on the specific synthesis, characterization, and biological evaluation of this compound to unlock its full potential.
References
An In-depth Technical Guide to the Synthesis of 1-(2-Ethoxyphenyl)-2-thiourea and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-ethoxyphenyl)-2-thiourea and its derivatives, compounds of significant interest in medicinal chemistry. Thiourea derivatives are a class of organic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The presence of the 2-ethoxyphenyl moiety can modulate the pharmacological profile of the thiourea core, making this specific class of derivatives a promising area for drug discovery and development.
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-ethoxyaniline with a thiocyanate source. A common and effective method utilizes ammonium thiocyanate in an acidic medium.
General Reaction Scheme
The synthesis proceeds via the formation of an intermediate phenylammonium chloride, which then reacts with ammonium thiocyanate to yield the desired substituted phenylthiourea.[1]
Reaction:
2-Ethoxyaniline + NH₄SCN → this compound
Experimental Protocol
A detailed experimental protocol for the synthesis of substituted monophenylthioureas is outlined below, adapted from a general method.[1]
Materials:
-
2-Ethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Thiocyanate (NH₄SCN)
-
Water
-
Ice
Procedure:
-
In a beaker, dissolve 2-ethoxyaniline (0.05 M) in a suitable solvent.
-
In a separate beaker, place concentrated HCl (10 ml).
-
Cool the beaker containing the 2-ethoxyaniline solution in an ice bath.
-
Slowly add the concentrated HCl dropwise to the cooled 2-ethoxyaniline solution to form the phenylammonium chloride salt. A solid mass may form.
-
Filter the resulting solid using a suction pump.
-
Dissolve ammonium thiocyanate (0.05 M) in water (15 ml) and add it to the phenylammonium chloride salt in a round-bottom flask.
-
Reflux the mixture for approximately 1.5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, pour the contents into a beaker containing crushed ice with vigorous stirring.
-
The this compound product will precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry.
Yield and Characterization:
While specific yield and melting point data for this compound were not found in the searched literature, analogous reactions for other substituted monophenylthioureas have reported yields ranging from low to moderate.[1] For instance, the synthesis of 1-(2-methoxyphenyl)-2-thiourea, a closely related compound, is well-established, and the product is commercially available with a reported melting point of 155-157 °C.[2]
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved by modifying the synthetic strategy, typically by reacting 2-ethoxyphenyl isothiocyanate with various amines.
Preparation of 2-Ethoxyphenyl Isothiocyanate
The key intermediate, 2-ethoxyphenyl isothiocyanate, can be synthesized from 2-ethoxyaniline.
Reaction:
2-Ethoxyaniline + CS₂ → 2-Ethoxyphenyl isothiocyanate
Synthesis of N-Substituted this compound Derivatives
Once 2-ethoxyphenyl isothiocyanate is obtained, it can be reacted with a variety of primary and secondary amines to yield a diverse library of N-substituted this compound derivatives.
Reaction:
2-Ethoxyphenyl isothiocyanate + R-NH₂ → 1-(2-Ethoxyphenyl)-3-R-2-thiourea
Quantitative Data Summary
A comprehensive summary of quantitative data for this compound and its derivatives is crucial for characterization and comparison. Due to the limited specific data available in the searched literature for the target compound, the following tables are presented as templates to be populated as experimental data becomes available. For illustrative purposes, data for some analogous thiourea derivatives found in the literature are included.
Table 1: Synthesis of this compound and Analogues
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| This compound | 2-Ethoxyaniline, NH₄SCN | Water/Acid | 1.5 | Data not available | Data not available | [1] |
| 1-(2-Methoxyphenyl)-2-thiourea | 2-Methoxyaniline, NH₄SCN | Water/Acid | - | - | 155-157 | [2] |
| Substituted Phenylthioureas | Substituted Anilines, NH₄SCN | Water/Acid | 1.5 | 4.35 - 36.75 | Varies | [1] |
Table 2: Spectroscopic Data for Thiourea Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| 1-(2-Methoxyphenyl)-2-thiourea | - | - | N-H: 3428.1, C-NH₂: 1595.8, C=C: 1527.6 | [1] |
| N-(4-chlorobutanoyl)-N′-(2-methylphenyl)thiourea | NH (11.55, 9.02), CH₃ (2.25), Aromatic-H (7.21-7.30) | C=S (180.1), C=O (172.5), Aromatic-C (126.8-136.5) | N-H (3200-3300), C=O (1680), C=S (1100-1200) |
Experimental Workflows and Signaling Pathways
Visualizing the experimental workflows and potential biological signaling pathways is essential for understanding the synthesis and application of these compounds.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent derivatization.
Caption: General workflow for the synthesis of this compound and its derivatives.
Potential Signaling Pathways
Thiourea derivatives have been reported to exert their biological effects, such as anticancer activity, through various signaling pathways. While specific pathways for this compound are not yet elucidated, related compounds have been shown to be involved in pathways like EGFR inhibition and apoptosis.[3]
Caption: Putative signaling pathway for ethoxyphenyl thiourea derivatives in cancer cells.
Conclusion
This technical guide outlines the fundamental synthetic strategies for preparing this compound and its derivatives. While a general protocol is available, further research is required to establish a specific, optimized procedure and to fully characterize the target compound and its analogues. The diverse biological activities of thiourea derivatives, coupled with the potential for structural modification, make this class of compounds a rich area for future investigation in the field of drug discovery. The provided frameworks for data presentation and visualization are intended to support and guide these future research endeavors.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(2-Ethoxyphenyl)-2-thiourea molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Ethoxyphenyl)-2-thiourea is an aromatic thiourea derivative. The thiourea functional group is a key structural motif in a wide range of biologically active compounds, exhibiting diverse pharmacological properties. This technical guide provides a comprehensive overview of the molecular formula, weight, and general experimental protocols, alongside a discussion of the potential biological activities and mechanisms of action based on related thiourea-containing molecules.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₉H₁₂N₂OS |
| Molecular Weight | 196.27 g/mol |
| CAS Number | 63675-17-2 |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, a standard synthesis protocol for N-aryl thioureas can be adapted.
General Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 2-ethoxyaniline with a source of thiocyanate. A representative method involves the in-situ generation of 2-ethoxyphenyl isothiocyanate, which then reacts with an amine.
Materials:
-
2-ethoxyaniline
-
Carbon disulfide
-
Triethylamine
-
Ethyl chloroformate
-
Ammonia (aqueous solution)
-
Dichloromethane (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluent)
Procedure:
-
Formation of the Dithiocarbamate Salt: To a stirred solution of 2-ethoxyaniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane at 0°C, add carbon disulfide (1.1 equivalents) dropwise. Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Formation of the Isothiocyanate: Cool the reaction mixture back to 0°C and add ethyl chloroformate (1.1 equivalents) dropwise. Let the reaction proceed at room temperature for 1-2 hours.
-
Reaction with Ammonia: The crude 2-ethoxyphenyl isothiocyanate solution is then treated with an excess of aqueous ammonia. The reaction is stirred vigorously for 4-6 hours at room temperature.
-
Work-up and Purification: The organic layer is separated, washed with water and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Mechanisms of Action
Thiourea derivatives are known to possess a broad spectrum of biological activities.[1][2] While specific studies on this compound are not extensively documented, the following activities are plausible based on the general class of thiourea compounds.
-
Antimicrobial Activity: Many thiourea derivatives exhibit antibacterial and antifungal properties.[3] The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
-
Antioxidant Activity: The thiourea moiety can act as a scavenger of reactive oxygen species (ROS), thereby exhibiting antioxidant effects.[2]
-
Anticancer Activity: Certain thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanisms include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[5]
-
Enzyme Inhibition: Thiourea-based compounds have been shown to inhibit various enzymes, including urease, tyrosinase, and cholinesterases.[6] This inhibition is typically achieved through the interaction of the sulfur and nitrogen atoms of the thiourea group with the active site of the enzyme.
Visualized Workflows and Pathways
General Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
Spectroscopic and Structural Elucidation of 1-(2-Ethoxyphenyl)-2-thiourea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-Ethoxyphenyl)-2-thiourea. This document is intended to be a valuable resource for researchers and scientists involved in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₉H₁₂N₂OS Molecular Weight: 196.27 g/mol CAS Number: 63675-17-2[1]
This compound belongs to the class of thiourea derivatives, which are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the ethoxyphenyl and thiourea moieties imparts specific chemical and physical properties that are crucial for its interaction with biological targets.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The expected chemical shifts for the protons (¹H NMR) and carbon atoms (¹³C NMR) of this compound are outlined below, based on the analysis of similar structures.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.9 - 7.5 | Multiplet | 4H | Aromatic Protons |
| ~7.8 | Singlet (broad) | 1H | Ar-NH - |
| ~8.5 | Singlet (broad) | 2H | -C(S)-NH₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~15 | -O-CH₂-CH₃ |
| ~64 | -O-CH₂ -CH₃ |
| ~112 - 130 | Aromatic Carbons |
| ~148 | Aromatic Carbon (-C-O) |
| ~181 | C =S (Thiourea) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are predicted based on known data for thiourea and aromatic ether compounds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (NH₂) |
| 3200 - 3100 | Medium | N-H Stretching (Ar-NH) |
| 3050 - 3000 | Medium | Aromatic C-H Stretching |
| 2980 - 2850 | Medium | Aliphatic C-H Stretching |
| ~1620 | Strong | N-H Bending |
| 1590 - 1450 | Medium to Strong | C=C Aromatic Ring Stretching |
| ~1470 | Strong | C-N Stretching |
| ~1240 | Strong | Asymmetric C-O-C Stretching |
| ~1040 | Strong | Symmetric C-O-C Stretching |
| ~750 | Strong | C=S Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 196.
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 196 | [M]⁺ (Molecular Ion) |
| 179 | [M - NH₃]⁺ |
| 137 | [M - C₂H₅O]⁺ |
| 121 | [C₆H₄O-C₂H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are provided below. These are generalized procedures based on common practices for the synthesis and characterization of thiourea derivatives.
Synthesis of this compound
A common method for the synthesis of N-arylthioureas involves the reaction of the corresponding arylamine with an isothiocyanate.
Materials:
-
2-Ethoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetone
-
Water
Procedure:
-
A solution of 2-ethoxyaniline in a suitable organic solvent, such as acetone, is prepared.
-
An aqueous solution of ammonium thiocyanate is added to the reaction mixture.
-
Concentrated hydrochloric acid is added dropwise with stirring.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the mixture is poured into cold water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Instrumentation: A Bruker Avance or similar NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.
3.2.2. IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer or Shimadzu model.
-
Sample Preparation: The solid sample is typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrumentation: An Electron Ionization (EI) mass spectrometer.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph.
-
Data Acquisition: The mass spectrum is recorded over a suitable m/z range.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Logical workflow for the synthesis and spectroscopic characterization.
This guide serves as a foundational document for the spectroscopic analysis of this compound. The provided data, although predictive, offers a strong basis for the interpretation of experimental results. Researchers are encouraged to perform the described experimental procedures to obtain and confirm the spectral data for this compound.
References
InChI and SMILES for 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea.
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical compound 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea, including its chemical identifiers, physicochemical properties, and a review of related compounds to infer potential biological activities and synthesis methodologies.
Chemical Identity and Structure
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is a disubstituted thiourea derivative with the molecular formula C17H20N2O2S.[1] Its chemical structure is characterized by an ethoxyphenyl group and a methoxy-methylphenyl group attached to a central thiourea core.
| Identifier | Value |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea[2] |
| SMILES | CCOC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)C[2] |
| InChI | InChI=1S/C17H20N2O2S/c1-4-21-16-8-6-5-7-15(16)19-17(22)18-14-10-9-13(20-3)11-12(14)2/h5-11H,4H2,1-3H3,(H2,18,19,22)[2] |
| InChIKey | BONZBKYJMUKVOO-UHFFFAOYSA-N[2] |
| Molecular Formula | C17H20N2O2S[1][2] |
| Molecular Weight | 316.42 g/mol [1] |
| PubChem CID | 970442[2] |
Physicochemical Properties
The following table summarizes the computed physicochemical properties of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea as available in the PubChem database. It is important to note that these are predicted values and have not been experimentally verified.
| Property | Value |
| XLogP3-AA | 4.3 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 5 |
| Exact Mass | 316.124549 |
| Monoisotopic Mass | 316.124549 |
| Topological Polar Surface Area | 71.9 Ų |
| Heavy Atom Count | 22 |
| Formal Charge | 0 |
| Complexity | 399 |
| Isotope Atom Count | 0 |
| Defined Atom Stereocenter Count | 0 |
| Undefined Atom Stereocenter Count | 0 |
| Defined Bond Stereocenter Count | 0 |
| Undefined Bond Stereocenter Count | 0 |
| Covalently-Bonded Unit Count | 1 |
Note: All data in this table is computationally generated and sourced from PubChem.[2]
Synthesis and Experimental Protocols
Currently, there are no specific, publicly available experimental protocols for the synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. However, the synthesis of structurally similar thiourea derivatives typically involves the reaction of an isothiocyanate with a primary amine.
A plausible synthetic route, based on general methodologies for thiourea synthesis, is proposed below. This should be considered a theoretical workflow and would require experimental validation.
Potential Biological Activity and Signaling Pathways
There is no direct experimental evidence detailing the biological activity of 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea. However, the broader class of thiourea derivatives has been investigated for a range of pharmacological activities. Structurally related compounds have shown potential as urease inhibitors and anti-angiogenic agents.
Urease Inhibition: Several studies have demonstrated that thiourea derivatives can act as potent inhibitors of the urease enzyme.[3][4] Urease is implicated in the pathogenesis of diseases caused by Helicobacter pylori and other bacteria. The proposed mechanism of action often involves the interaction of the thiourea sulfur atom with the nickel ions in the active site of the enzyme.
Anti-Angiogenic Activity: Research on other substituted thiourea derivatives has indicated potential anti-angiogenic effects.[5] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. The mechanism of action for anti-angiogenic thioureas can involve the modulation of signaling pathways such as Vascular Endothelial Growth Factor (VEGF) signaling.
Conclusion
1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea is a defined chemical entity with available structural identifiers and computed physicochemical properties. While direct experimental data on its synthesis and biological activity are lacking in the public domain, the broader family of thiourea derivatives exhibits interesting pharmacological profiles, including urease inhibition and anti-angiogenic properties. Further experimental investigation is warranted to determine the specific biological effects and therapeutic potential of this compound. The provided theoretical synthesis and potential mechanisms of action can serve as a foundation for future research endeavors.
References
- 1. 1-(2-ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea [chemicalbook.com]
- 2. 1-(2-Ethoxyphenyl)-3-(4-methoxy-2-methylphenyl)thiourea | C17H20N2O2S | CID 970442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
1-(2-Ethoxyphenyl)-2-thiourea: A Technical Guide to Safety and Handling
Disclaimer: Publicly available safety and toxicological data for 1-(2-Ethoxyphenyl)-2-thiourea (CAS No. 1516-38-7) is limited. This guide extrapolates information from Safety Data Sheets (SDS) and toxicological assessments of structurally related compounds, including thiourea, N-(2-Methoxyphenyl)thiourea, and other thiourea derivatives. Researchers and scientists must exercise caution and handle this compound with the understanding that the full hazard profile may not be fully characterized.
This technical guide provides an in-depth overview of the known and anticipated safety and handling precautions for this compound, designed for researchers, scientists, and professionals in drug development.
Hazard Identification and Classification
Based on data from related thiourea compounds, this compound is anticipated to be classified as hazardous. The primary concerns include acute oral toxicity and the potential for skin sensitization.
GHS Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1][2] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[1][2] |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects[1] |
Signal Word: Danger or Warning
Hazard Pictograms:
Physical and Chemical Properties
| Property | N-(2-Methoxyphenyl)thiourea | Thiourea |
| CAS Number | 1516-37-6 | 62-56-6 |
| Molecular Formula | C8H10N2OS | CH4N2S |
| Molecular Weight | 182.24 g/mol | 76.12 g/mol |
| Appearance | White to light yellow powder/crystal | White crystalline powder or solid |
| Melting Point | 155-157 °C[3] | 176-178 °C |
| Boiling Point | 307.3 ± 44.0 °C (Predicted) | Decomposes |
| Solubility | No data available | Soluble in water (137 g/L at 20 °C) |
Toxicological Information
Detailed toxicological studies on this compound have not been identified. The data below for related compounds indicates a potential for significant toxicity.
| Toxicological Endpoint | N-(2-Methoxyphenyl)thiourea | Thiourea | 1-Phenyl-2-thiourea |
| Acute Oral Toxicity (LD50) | LDLo (Rat): 100 mg/kg[4] | LD50 (Rat): 125-1930 mg/kg bw[5] | LD50 (Rat): 3 mg/kg[6] |
| Acute Dermal Toxicity (LD50) | No data available | LD50 (Rabbit): >2800 mg/kg bw[5] | No data available |
| Acute Inhalation Toxicity (LC50) | No data available | LC50 (Rat): >195 mg/m³ (4 h)[2] | No data available |
| Skin Corrosion/Irritation | No specific data, but skin contact should be avoided. | Reported to be slightly irritating in animal studies. | No data available |
| Serious Eye Damage/Irritation | No specific data, but eye contact should be avoided. | May cause slight eye irritation. | No data available |
| Respiratory or Skin Sensitization | Potential for skin sensitization. | Cases of contact dermatitis have been reported in humans.[2] | May cause an allergic skin reaction. |
| Carcinogenicity | No data available | Suspected of causing cancer.[1][2] | No data available |
| Reproductive Toxicity | No data available | Suspected of damaging fertility or the unborn child.[1][2] | No data available |
Experimental Protocols
Detailed experimental protocols for the safety assessment of this compound are not available in the public domain. Standard OECD guidelines for testing of chemicals would be followed to determine the toxicological properties listed in the table above. For example, acute oral toxicity is typically determined using OECD Test Guideline 423.
Handling and Storage
Engineering Controls:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Wear a lab coat or other protective clothing.
-
Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[7] Inspect gloves before use.
-
-
Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust.
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands thoroughly after handling.[4]
-
Remove and wash contaminated clothing before reuse.[6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
First Aid Measures
Immediate medical attention is required in case of significant exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately take off all contaminated clothing. Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Call a poison control center or doctor immediately. Rinse mouth. Do NOT induce vomiting.[6] |
Accidental Release Measures
Personal Precautions:
-
Evacuate personnel to safe areas.
-
Wear appropriate personal protective equipment (see Section 5).
-
Avoid dust formation.
-
Ensure adequate ventilation.
Environmental Precautions:
Methods for Cleaning Up:
-
Sweep up and shovel into suitable containers for disposal.[6]
-
Avoid generating dust.
-
After cleaning, flush the area with water.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. This material may be considered a hazardous waste.
Visualizations
Caption: Chemical Spill Response Workflow.
Caption: First Aid Decision Tree for Exposure.
References
- 1. molbase.com [molbase.com]
- 2. Thiourea - Wikipedia [en.wikipedia.org]
- 3. 1-(2-Methoxyphenyl)-2-thiourea 99 1516-37-6 [sigmaaldrich.com]
- 4. This compound | CAS#:63675-17-2 | Chemsrc [chemsrc.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. 1-(4-ETHOXYPHENYL)-2-THIOUREA, CasNo.880-29-5 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
Methodological & Application
Application Notes and Protocols for Antimicrobial Assays Using 1-(2-Ethoxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 1-(2-Ethoxyphenyl)-2-thiourea in antimicrobial assays. This document outlines the background, potential mechanisms of action, and detailed protocols for evaluating its efficacy against various microbial strains.
I. Introduction
Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] The structural versatility of the thiourea scaffold allows for modifications that can enhance its interaction with biological targets, making it a focal point in the development of new antimicrobial agents to combat rising drug resistance.[3][4] The compound this compound, featuring an ethoxy-substituted phenyl ring, is a subject of interest for its potential antimicrobial efficacy. The presence of aromatic groups, along with the thio (C=S) and amide (H2N-C=O) functionalities, are common features in many antibacterial drugs.[5]
The mechanism of action for many thiourea derivatives is attributed to the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division.[1][3][6] Some derivatives have also been shown to disrupt the integrity of the bacterial cell wall.[4]
II. Data Presentation: Antimicrobial Activity
While specific quantitative data for this compound is not extensively available in publicly accessible literature, the following table represents hypothetical Minimum Inhibitory Concentration (MIC) values to illustrate how experimental data for this compound could be presented. These values are based on the reported activities of structurally related thiourea derivatives against common pathogens.[4][7][8][9]
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.
| Microbial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive | 16 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 32 |
| Bacillus subtilis (ATCC 6633) | Gram-positive | 16 |
| Escherichia coli (ATCC 25922) | Gram-negative | 64 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | >128 |
| Candida albicans (ATCC 10231) | Fungus | 64 |
Note: These are example values and must be determined experimentally.
III. Experimental Protocols
Detailed methodologies for key antimicrobial assays are provided below. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).[4][10]
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][11]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth only)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide - DMSO)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: Culture the microbial strain on an appropriate agar medium overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add a specific volume of the stock solution to the first well and mix to achieve the highest desired concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well in the series.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing the microbial inoculum without the test compound.
-
Negative Control: Wells containing only the broth medium.
-
Solvent Control: Wells containing the microbial inoculum and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.[1][6]
Materials:
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Positive control (antibiotic discs or solution)
-
Solvent control
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension and streak it evenly across the entire surface of the MHA plate to create a uniform lawn of growth.
-
Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create wells in the agar.
-
Application of Test Compound: Add a defined volume (e.g., 50-100 µL) of the this compound solution into each well.
-
Controls: Add the solvent to one well and a known antibiotic to another as controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger diameter indicates greater antimicrobial activity.
IV. Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action for thiourea derivatives.
Caption: Workflow for the Broth Microdilution Assay.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, and molecular docking of thiourea derivatives as antibacterial agents targeting enzymes involved in biosynthesis of bacterial cell wall | Pharmacy Education [pharmacyeducation.fip.org]
- 6. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]
- 9. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.pageplace.de [api.pageplace.de]
- 11. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thiourea Derivatives in Cancer Cell Lines: A Detailed Guide for Researchers
Introduction: Thiourea derivatives have emerged as a promising class of compounds in cancer research, demonstrating significant cytotoxic and antiproliferative effects across a variety of cancer cell lines.[1][2][3] Their mechanism of action is often multi-faceted, targeting key signaling pathways involved in cancer cell growth, proliferation, and survival.[1][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the potential of thiourea derivatives as anticancer agents.
Mechanisms of Action
Thiourea derivatives exert their anticancer effects through various mechanisms, including:
-
Enzyme Inhibition: They have been shown to inhibit several key enzymes implicated in carcinogenesis.[4] This includes protein tyrosine kinases (PTKs) such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Met, as well as other enzymes like topoisomerase, carbonic anhydrase, and sirtuins.[5][6][7][8][9][10][11][12][13][14]
-
Induction of Apoptosis: Many thiourea derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells.[5][15][16] This is a critical mechanism for eliminating malignant cells.
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G0/G1 or S phase, thereby preventing cancer cell replication.[1][15][16]
-
Inhibition of Angiogenesis: By targeting pathways like VEGFR-2, thiourea derivatives can inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[17][10][11][18][19][20][21]
Data Summary: In Vitro Efficacy of Thiourea Derivatives
The following table summarizes the cytotoxic activity of various thiourea derivatives against different human cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50), half-maximal lethal concentration (LC50), or half-maximal growth inhibition (GI50) values.
| Derivative Class/Compound | Cancer Cell Line(s) | Cell Line Type | IC50/LC50/GI50 (µM) | Reference(s) |
| Phosphonate thiourea derivatives | Pancreatic, Prostate, Breast | Mixed | 3 - 14 | [1] |
| Bis-thiourea structure | Human leukemia | Leukemia | As low as 1.50 | [1] |
| Non-metal-containing thiourea derivatives | Breast, Lung | Breast, Lung | 7 - 20 (LC50) | [1] |
| Aromatic derivatives from indole | Lung, Liver, Breast | Lung, Liver, Breast | < 20 (LC50) | [1] |
| 4-nitrobenzoyl-3-allylthiourea | MCF-7 | Breast | 225 | [1] |
| Phenyl-bis phenylthiourea | Multiple malignant cell lines | Mixed | Nanomolar concentrations | [1] |
| Luminescence iridium complexes (32S, 33S, 35S) | Various, including drug-resistant lines | Mixed | 1.26 - 2.96 | [1] |
| 3-(Trifluoromethyl)phenylthiourea analogs (1-5, 8, 9) | SW480, SW620, PC3, K-562 | Colon, Prostate, Leukemia | ≤ 10 | [5] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW620 | Metastatic Colon Cancer | 1.5 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | K562 | Chronic Myelogenous Leukemia | 6.3 | [4] |
| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (4c) | SW480 | Primary Colon Cancer | 9.0 | [4] |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2) | A549 | Lung | 0.2 | [4] |
| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (10S enantiomer) | MCF7, T47D, MDA-MB-453 | Breast | 3.0 - 5.5 | [4] |
| 1-(1-(naphthalen-1-yl)ethyl)-3-(4-nitrophenyl)thiourea (10R enantiomer) | MCF7, T47D, MDA-MB-453 | Breast | 5 - 13 | [4] |
| Pyridin-2-yl substituted thiourea derivative (20) | MCF-7, SkBR3 | Breast | 1.3, 0.7 | [4] |
| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28) | MDA-MB231, MDA-MB468, MCF7 | Breast | 3.0, 4.6, 4.5 (GI50) | [4] |
| Bis-benzo[d][1][18]dioxol-5-yl thioureas (44, 45, 46) | HepG2, HCT116, MCF-7 | Liver, Colon, Breast | 1.1 - 2.8 | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116, HepG2, MCF7 | Colon, Liver, Breast | 1.11, 1.74, 7.0 | [22] |
| TKR15 | A549 | Lung | 0.21 | [23] |
| Quinazoline-thiourea sorafenib analog (10b) | - | - | 0.02 (EGFR), 0.05 (VEGFR-2) | [6] |
| Quinazoline-thiourea sorafenib analog (10q) | - | - | 0.01 (EGFR), 0.08 (VEGFR-2) | [6] |
| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human lung carcinoma panel | Lung | 2.5 - 12.9 | [15][16] |
| 3,5-bis(trifluoromethyl)phenyl containing thiourea (10e) | NCI-H460, Colo-205, HCT116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | Lung, Colon, Breast, Liver | 1.86 - 9.92 | [20] |
Signaling Pathway Diagrams
The anticancer activity of thiourea derivatives is often attributed to their ability to interfere with critical signaling pathways.
Experimental Protocols
Detailed protocols for key in vitro assays are provided below to guide the evaluation of novel thiourea derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom sterile plates
-
Thiourea derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[24] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[24][25]
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in complete medium.[24] Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest test concentration) and an untreated control.[24]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[24]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[24] Incubate for an additional 2-4 hours at 37°C.[24][25]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[24]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[24]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the thiourea derivative at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both floating and adherent cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Grow and treat cells as described for the apoptosis assay.
-
Cell Harvesting: Harvest cells, wash with PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate in the dark at 37°C for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Thiourea derivatives represent a versatile scaffold for the development of novel anticancer agents. Their ability to target multiple cancer-associated pathways provides a strong rationale for their continued investigation. The protocols and data presented here offer a foundational framework for researchers to explore the therapeutic potential of these compounds in various cancer cell lines. Further preclinical and in vivo studies are warranted to translate these promising in vitro findings into clinical applications.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From EGFR kinase inhibitors to anti-inflammatory drugs: Optimization and biological evaluation of (4-(phenylamino)quinazolinyl)-phenylthiourea derivatives as novel NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Fragment-based investigation of thiourea derivatives as VEGFR-2 inhibitors: a cross-validated approach of ligand-based and structure-based molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of thienopyridine derivatives as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antitumor activity of a new N-substituted thiourea derivative, an EGFR signaling-targeted inhibitor against a panel of human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. karger.com [karger.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological evaluation of novel substituted thiourea derivatives as potential anticancer agents for NSCLC by blocking K-Ras protein-effectors interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(2-Ethoxyphenyl)-2-thiourea in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of 1-(2-ethoxyphenyl)-2-thiourea as a versatile ligand in coordination chemistry. The protocols detailed herein are based on established methodologies for analogous thiourea derivatives and are intended to serve as a foundational guide for the exploration of its coordination complexes and their therapeutic potential.
Introduction
Thiourea derivatives are a significant class of ligands in coordination chemistry, valued for their ability to coordinate with a wide range of metal ions through their sulfur and nitrogen donor atoms.[1] The resulting metal complexes have garnered considerable interest due to their diverse biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2] The ligand, this compound, incorporates an ethoxyphenyl moiety, a structural feature present in numerous biologically active compounds. The coordination of this ligand to metal centers can modulate its biological efficacy and offers a promising avenue for the development of novel metallodrugs.[2][3]
Data Presentation
Spectroscopic Data of this compound and Analogues
Due to the limited availability of specific data for this compound, representative spectroscopic data from closely related analogues are presented below for comparative purposes.
| Compound | ν(C=S) (cm⁻¹) | ν(N-H) (cm⁻¹) | δ ¹H (N-H) (ppm) | δ ¹³C (C=S) (ppm) | Reference |
| 1-(2-Methoxyphenyl)-2-thiourea | ~730-750 | ~3150-3400 | ~9.5 & ~7.9 | ~180-182 | [4][5] |
| 1-Phenyl-3-(...)thiourea Derivatives | ~740-780 | ~3100-3400 | ~9.0-10.0 | ~178-181 | [6] |
| N-Aryl Thiourea Derivatives | ~730-780 | ~3150-3350 | ~8.5-10.5 | ~179-183 | [5] |
Note: The exact positions of spectroscopic peaks will vary depending on the solvent and the specific substitution pattern.
Crystallographic Data of a Representative Thiourea Metal Complex
The following table summarizes key crystallographic parameters for a representative silver(I)-thiourea complex, illustrating the typical coordination environment.
| Parameter | Value |
| Complex | [Ag(T2)₂]OTf |
| Empirical Formula | C₄₂H₄₀AgF₃N₄O₃P₂S₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1405(16) |
| b (Å) | 9.7015(12) |
| c (Å) | 14.790(2) |
| β (°) | 106.547(7) |
| Volume (ų) | 1531.0(4) |
| Selected Bond Lengths (Å) | |
| Ag1-P1 | 2.4198(11) |
| Ag1-P2 | 2.4270(13) |
| Ag1-S1 | 2.6725(8) |
| Ag1-S2 | 2.7028(9) |
Data from a related phosphine-containing thiourea silver complex.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general and reliable method for the synthesis of N-aryl thioureas from the corresponding amine.
Materials:
-
2-Ethoxyaniline
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in ethanol.
-
To this solution, add a solution of ammonium thiocyanate (1.1 equivalents) in water.
-
Add concentrated hydrochloric acid (2 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
-
Characterize the final product using FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of a Transition Metal Complex with this compound
This protocol outlines a general procedure for the synthesis of metal complexes with N-aryl thiourea ligands.
Materials:
-
This compound (ligand)
-
A suitable metal salt (e.g., CuCl₂, NiCl₂·6H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (2 equivalents) in warm ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1 equivalent) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
Continue stirring the reaction mixture for 2-4 hours at room temperature or with gentle heating.
-
Collect the precipitated complex by filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the complex in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized complex using FTIR, elemental analysis, and, if possible, single-crystal X-ray diffraction.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of metal complexes.
Caption: Characterization workflow for thiourea ligands and complexes.
Potential Applications in Drug Development
Thiourea derivatives and their metal complexes are known to exhibit a range of biological activities. The presence of the ethoxyphenyl group in the target ligand suggests potential for interactions with biological systems.
-
Anticancer Activity: Many thiourea-metal complexes have demonstrated significant cytotoxicity against various cancer cell lines.[2][3] The proposed mechanism often involves the induction of apoptosis through pathways such as the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[7]
-
Antimicrobial Activity: Thiourea derivatives have also been investigated for their antibacterial and antifungal properties.[8] The coordination to a metal ion can enhance this activity.[9]
The specific biological activities of this compound and its metal complexes warrant further investigation to elucidate their therapeutic potential.
Conclusion
This compound represents a promising, yet underexplored, ligand in coordination chemistry. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and characterize this ligand and its metal complexes. Further studies are encouraged to explore the full range of its coordination behavior and to evaluate the biological activities of its derivatives for potential applications in drug development.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Synthesis of New Thiourea-Metal Complexes with Promising Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Application Notes: Dissolving 1-(2-Ethoxyphenyl)-2-thiourea for In Vitro Research
Introduction 1-(2-Ethoxyphenyl)-2-thiourea is a member of the thiourea class of compounds, which are recognized for a wide range of biological activities and are of significant interest in drug discovery. Thiourea derivatives have been investigated for their potential as anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2][3][4] Proper solubilization of these compounds is a critical first step for obtaining reliable and reproducible results in in vitro studies. These application notes provide a detailed protocol for dissolving this compound and preparing solutions for cell-based assays.
Solubility Profile Quantitative solubility data for this compound is not extensively documented. However, based on the known solubility of structurally similar N-phenylthiourea derivatives, a predicted solubility profile can be established.[5] These compounds are generally soluble in polar organic solvents and demonstrate limited solubility in aqueous solutions.
Data Presentation: Predicted Solubility of this compound
| Solvent | Predicted Solubility | Concentration (Approx.) | Notes |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | High | ~30 mg/mL | Recommended solvent for preparing high-concentration stock solutions.[5][6] |
| Dimethylformamide (DMF) | High | ~30 mg/mL | An alternative to DMSO, though its use in cell culture can be more toxic.[5][7] |
| Ethanol | Soluble | Moderate | Can be used, but may have biological effects on cells at higher concentrations.[8] |
| Water / Aqueous Buffers | Low / Sparingly Soluble | Low | Not suitable for preparing high-concentration stock solutions.[5] |
Solvent Selection for In Vitro Assays For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of hydrophobic compounds like this compound.
Key Considerations:
-
Purity: Use anhydrous, sterile-filtered DMSO to prevent contamination and compound degradation.
-
Cytotoxicity: While an excellent solvent, DMSO can be toxic to cells at higher concentrations. Studies suggest that a final DMSO concentration of 0.5% (v/v) or less in the cell culture medium is generally well-tolerated by most cell lines and has minimal impact on cell viability and function.[7][8] It is crucial to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.
-
Storage: Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can lead to compound degradation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Master Stock Solution This protocol details the preparation of a 10 mM master stock solution of this compound in DMSO. The molecular weight of this compound (C₉H₁₂N₂OS) is 196.27 g/mol .
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile 1.5 mL microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
Procedure:
-
Weighing: Accurately weigh approximately 1.96 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solubilization: Add 1 mL of anhydrous, sterile-filtered DMSO to the tube. This will result in a 10 mM stock solution.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Verification: Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear.
-
Storage: Aliquot the master stock solution into smaller volumes (e.g., 20 µL) in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays This protocol describes how to dilute the 10 mM master stock solution into cell culture medium to achieve the desired final concentrations for treating cells, ensuring the final DMSO concentration remains below 0.5%.
Procedure:
-
Thaw: Thaw one aliquot of the 10 mM master stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to make a 1 mM intermediate solution, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilutions: Prepare the final working concentrations by performing serial dilutions from your stock or intermediate solution into the final volume of cell culture medium.
-
Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM master stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.
-
Example for a final concentration of 50 µM in 1 mL of medium: Add 5 µL of the 10 mM master stock to 995 µL of cell culture medium. The final DMSO concentration will be 0.5%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO as used for the highest compound concentration to the cell culture medium. For instance, if the highest working concentration has 0.5% DMSO, the vehicle control must also contain 0.5% DMSO.
-
Application: Mix the working solutions well by gentle pipetting before adding them to the cells.
Visualization of Workflow and Potential Mechanism
The following diagrams illustrate the experimental workflow for preparing and using this compound in a typical in vitro assay, and a hypothetical signaling pathway that could be modulated by thiourea derivatives.
Caption: A flowchart of the experimental workflow from compound solubilization to in vitro analysis.
Caption: A hypothetical anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.
References
- 1. youtube.com [youtube.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 1-(2-Ethoxyphenyl)-2-thiourea Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 1-(2-ethoxyphenyl)-2-thiourea libraries. This class of compounds has garnered significant interest due to the diverse biological activities exhibited by thiourea derivatives, including anticancer, antiviral, and enzyme inhibitory properties. The protocols outlined below are designed to facilitate the identification of novel bioactive molecules from combinatorial libraries based on the this compound scaffold.
Application Note 1: Anticancer Activity Screening
Thiourea derivatives have been identified as promising scaffolds for the development of novel anticancer agents. They have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival. High-throughput screening of this compound libraries against various cancer cell lines is a crucial step in identifying potent and selective lead compounds.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes hypothetical cytotoxic activity data for a representative set of this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Substitution Pattern (R-group) | Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| EPT-001 | 4-Fluoro | MCF-7 (Breast) | MTT Assay | 8.2 | Doxorubicin | 0.9 |
| EPT-002 | 4-Chloro | MCF-7 (Breast) | MTT Assay | 5.1 | Doxorubicin | 0.9 |
| EPT-003 | 4-Methyl | MCF-7 (Breast) | MTT Assay | 15.7 | Doxorubicin | 0.9 |
| EPT-001 | 4-Fluoro | A549 (Lung) | MTT Assay | 12.5 | Cisplatin | 3.1 |
| EPT-002 | 4-Chloro | A549 (Lung) | MTT Assay | 9.8 | Cisplatin | 3.1 |
| EPT-003 | 4-Methyl | A549 (Lung) | MTT Assay | 21.3 | Cisplatin | 3.1 |
| EPT-001 | 4-Fluoro | HCT116 (Colon) | CellTiter-Glo | 7.9 | 5-Fluorouracil | 4.5 |
| EPT-002 | 4-Chloro | HCT116 (Colon) | CellTiter-Glo | 4.5 | 5-Fluorouracil | 4.5 |
| EPT-003 | 4-Methyl | HCT116 (Colon) | CellTiter-Glo | 18.2 | 5-Fluorouracil | 4.5 |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
This protocol describes a colorimetric assay to assess the cytotoxic effects of compounds from a this compound library on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative library (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) for each compound using a suitable software.
Visualization: HTS Workflow for Anticancer Screening
Caption: High-throughput screening workflow for identifying anticancer compounds.
Application Note 2: Enzyme Inhibition Screening (Tyrosinase)
Thiourea derivatives are known inhibitors of various enzymes, including tyrosinase, which is a key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are of interest for the development of treatments for hyperpigmentation disorders and are also used in the cosmetic industry.
Data Presentation: In Vitro Tyrosinase Inhibition
The following table presents hypothetical data for the inhibition of mushroom tyrosinase by a selection of this compound derivatives.
| Compound ID | Substitution Pattern (R-group) | Enzyme Source | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) |
| EPT-004 | 3-Hydroxy | Mushroom | Spectrophotometric | 12.8 | Kojic Acid | 18.5 |
| EPT-005 | 4-Hydroxy | Mushroom | Spectrophotometric | 9.2 | Kojic Acid | 18.5 |
| EPT-006 | 3,4-Dihydroxy | Mushroom | Spectrophotometric | 5.4 | Kojic Acid | 18.5 |
| EPT-007 | 4-Nitro | Mushroom | Spectrophotometric | 25.1 | Kojic Acid | 18.5 |
Experimental Protocol: Tyrosinase Inhibition Assay
This protocol outlines a spectrophotometric method for screening this compound libraries for inhibitors of mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate buffer (50 mM, pH 6.8)
-
This compound derivative library (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well.
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of L-DOPA solution (in phosphate buffer) to each well to start the reaction.
-
Data Acquisition: Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC50 value for each active compound.
Visualization: Proposed Tyrosinase Inhibition Pathway
Caption: Inhibition of the melanin biosynthesis pathway by thiourea derivatives.
Application Note 3: Synthesis of a this compound Library
A diverse library of this compound derivatives can be synthesized through a straightforward and high-throughput compatible reaction between 2-ethoxyaniline and a variety of isothiocyanates.
Experimental Protocol: Parallel Synthesis of a this compound Library
Materials:
-
2-Ethoxyaniline
-
A diverse set of isothiocyanates (R-NCS)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dichloromethane)
-
96-well reaction block or individual reaction vials
-
Stirring mechanism (e.g., magnetic stir bars or orbital shaker)
Procedure:
-
Reaction Setup: In each well of a 96-well reaction block, add a solution of 2-ethoxyaniline in the chosen anhydrous solvent.
-
Isothiocyanate Addition: To each well, add a solution of a unique isothiocyanate. Use an equimolar amount or a slight excess of the isothiocyanate relative to the 2-ethoxyaniline.
-
Reaction: Seal the reaction block and allow the reactions to proceed at room temperature or with gentle heating (e.g., 40-50°C) with continuous stirring for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the solvent can be evaporated under reduced pressure. The resulting crude products can be purified by techniques amenable to high-throughput formats, such as automated flash chromatography or crystallization.
-
Characterization: The final products should be characterized by LC-MS and ¹H NMR to confirm their identity and purity.
Visualization: Synthesis Workflow
Caption: Workflow for the parallel synthesis of a thiourea library.
Synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea, a disubstituted thiourea derivative of interest in medicinal chemistry and materials science. The protocols outlined below are based on established methods for the synthesis of N,N'-disubstituted thioureas.
Introduction
N,N'-disubstituted thioureas are a class of organic compounds featuring a thiocarbonyl group bonded to two nitrogen atoms, each bearing organic substituents. These compounds are of significant interest due to their diverse biological activities, including potential antimicrobial, antiviral, and anticancer properties.[1][2] They also serve as versatile intermediates in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry.[1][2] The primary and most efficient method for the synthesis of unsymmetrical N,N'-disubstituted thioureas is the reaction of an isothiocyanate with a primary amine.[3][4] This protocol will focus on the synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea via the reaction of 2-ethoxyphenyl isothiocyanate and 2-methoxybenzylamine.
Physicochemical Properties and Characterization Data
While specific experimental data for N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is not widely published, the following table summarizes its basic properties and provides predicted and representative spectroscopic data based on closely related structures and general principles of spectroscopy.
| Property | Data | Reference |
| Molecular Formula | C₁₇H₂₀N₂O₂S | [5] |
| Molecular Weight | 316.4 g/mol | [5] |
| IUPAC Name | 1-(2-ethoxyphenyl)-3-((2-methoxyphenyl)methyl)thiourea | [5] |
| Appearance | Predicted: White to off-white solid | |
| Melting Point (°C) | Not available. Expected to be in the range of similar diaryl thioureas. | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, chloroform). Insoluble in water. | |
| ¹H NMR (DMSO-d₆, ppm) | Predicted: δ 9.5-10.0 (br s, 1H, NH), 7.8-8.2 (br s, 1H, NH), 6.8-7.5 (m, 8H, Ar-H), 4.6-4.8 (d, 2H, CH₂), 4.0-4.2 (q, 2H, OCH₂CH₃), 3.8-3.9 (s, 3H, OCH₃), 1.3-1.5 (t, 3H, OCH₂CH₃). | [6][7] |
| ¹³C NMR (DMSO-d₆, ppm) | Predicted: δ ~180 (C=S), ~155 (Ar-C-O), ~148 (Ar-C-O), 120-135 (Ar-C), ~64 (OCH₂CH₃), ~56 (OCH₃), ~48 (CH₂), ~15 (OCH₂CH₃). | [6][8] |
| FTIR (cm⁻¹) | Predicted: 3100-3300 (N-H stretch), 2900-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), ~1550 (N-H bend), ~1300 (C=S stretch), 1200-1250 (C-O stretch). | [2][9][10] |
| Mass Spec (ESI-MS) | Predicted: m/z 317.1 [M+H]⁺, 339.1 [M+Na]⁺ | [11] |
Experimental Protocols
The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be achieved through two primary methods: a direct one-pot synthesis and a two-step synthesis. The direct synthesis is generally preferred for its simplicity and efficiency.
Protocol 1: Direct One-Pot Synthesis
This method involves the direct reaction of 2-ethoxyphenyl isothiocyanate with 2-methoxybenzylamine in a suitable solvent.
Materials and Reagents:
-
2-ethoxyphenyl isothiocyanate
-
2-methoxybenzylamine
-
Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol or ethanol/water mixture)
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-ethoxyphenyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add 2-methoxybenzylamine (1.0 equivalent) dropwise at room temperature with continuous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or at reflux for 1-2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, FTIR, and mass spectra.
Protocol 2: Two-Step Synthesis via in situ Generation of Isothiocyanate
Materials and Reagents:
-
2-ethoxyaniline
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or aqueous sodium hydroxide)
-
A desulfurizing agent (e.g., ethyl chloroformate or a carbodiimide)
-
2-methoxybenzylamine
-
Appropriate solvents (e.g., acetone, water, dichloromethane)
Procedure:
Step 1: In situ generation of 2-ethoxyphenyl isothiocyanate
-
Dissolve 2-ethoxyaniline (1.0 equivalent) and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent like acetone.
-
Cool the mixture in an ice bath and add carbon disulfide (1.1 equivalents) dropwise with vigorous stirring to form the dithiocarbamate salt.
-
After stirring for 1-2 hours, add a desulfurizing agent (e.g., ethyl chloroformate, 1.0 equivalent) and continue stirring at room temperature until the formation of the isothiocyanate is complete (monitored by TLC).
Step 2: Formation of the Thiourea
-
To the reaction mixture containing the in situ generated 2-ethoxyphenyl isothiocyanate, add 2-methoxybenzylamine (1.0 equivalent) dropwise.
-
Follow steps 3-7 from Protocol 1 for reaction completion, workup, purification, and characterization.
Experimental Workflow and Diagrams
The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea can be visualized through the following workflows.
Caption: One-Pot Synthesis Workflow.
Caption: Two-Step Synthesis Workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Carbon disulfide is highly flammable and toxic; handle with extreme care.
-
Isothiocyanates can be lachrymatory and irritants; avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea is a straightforward process for researchers familiar with standard organic synthesis techniques. The direct one-pot method is generally the most efficient approach, provided the starting isothiocyanate is available. These protocols provide a solid foundation for the laboratory-scale synthesis of this and structurally related compounds for further investigation in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buy N-(2-ethoxyphenyl)-N'-(2-methoxybenzyl)thiourea (EVT-5836587) [evitachem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. researchgate.net [researchgate.net]
Experimental setup for testing 1-(2-Ethoxyphenyl)-2-thiourea as an enzyme inhibitor.
Application Note & Protocol
Topic: Experimental Setup for Testing 1-(2-Ethoxyphenyl)-2-thiourea as an Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiourea derivatives are a class of compounds recognized for a wide range of biological activities, including the inhibition of various enzymes.[1][2] As such, they are promising scaffolds in drug discovery and development.[3][4] this compound is a specific thiourea derivative whose potential as an enzyme inhibitor warrants systematic investigation. This document provides a comprehensive guide and detailed protocols for testing its inhibitory effects, focusing on two common and relevant enzyme targets for thiourea compounds: Tyrosinase and Urease .
-
Tyrosinase: A key copper-containing enzyme in melanin biosynthesis.[5][6] Its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[5][7]
-
Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide.[8] Urease inhibitors are important in medicine to combat pathogens like Helicobacter pylori and in agriculture to prevent nitrogen loss from fertilizers.[8]
These protocols detail the necessary steps for determining the half-maximal inhibitory concentration (IC50), a key measure of an inhibitor's potency.[9][10]
General Experimental Workflow
The process of screening and characterizing an enzyme inhibitor follows a structured workflow, from initial preparations to final data analysis. The key stages include preparing the necessary reagents, performing the enzymatic reaction in the presence of the inhibitor, detecting the reaction's progress, and analyzing the data to determine inhibitory potency.[11]
Protocol 1: Tyrosinase Inhibition Assay
This protocol is adapted for a colorimetric assay using L-DOPA as a substrate. The enzyme tyrosinase oxidizes L-DOPA to form dopachrome, a colored product whose formation can be monitored spectrophotometrically at ~475 nm.[5] The presence of an inhibitor reduces the rate of dopachrome formation.[5]
3.1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
This compound (Test Compound)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 475 nm
3.2. Reagent Preparation
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare and adjust pH as required.
-
Tyrosinase Solution (e.g., 300 units/mL): Prepare a stock solution in cold phosphate buffer. Keep on ice. Dilute to the desired final concentration just before use.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer. Prepare this solution fresh immediately before use to prevent auto-oxidation.[5]
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock (2 mM): Dissolve Kojic acid in phosphate buffer or DMSO.[5]
-
Working Solutions: Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration in the assay wells should not exceed 2% to avoid affecting enzyme activity.[5]
3.3. Assay Procedure (96-well Plate)
-
Plate Setup: Add reagents to the wells as described in the table below.
| Well Type | Reagent | Volume (µL) | Description |
| Test (T) | Test Compound Dilution | 20 | Contains enzyme, substrate, and inhibitor. |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 | ||
| Test Blank (Tb) | Test Compound Dilution | 20 | Corrects for inhibitor absorbance. |
| Phosphate Buffer | 140 | ||
| Control (E) | Vehicle (e.g., 2% DMSO) | 20 | 100% enzyme activity (no inhibition). |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 | ||
| Control Blank (Eb) | Vehicle (e.g., 2% DMSO) | 20 | Corrects for vehicle absorbance. |
| Phosphate Buffer | 140 | ||
| Positive Control | Kojic Acid Dilution | 20 | Contains known inhibitor for assay validation. |
| Phosphate Buffer | 100 | ||
| Tyrosinase Solution | 40 |
-
Pre-incubation: Gently mix the plate and pre-incubate at 25°C for 10 minutes.[7]
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction. The total volume in each well will be 200 µL.[5]
-
Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes, taking readings every 1-2 minutes. Alternatively, incubate for a fixed time (e.g., 15 minutes) and take a single endpoint reading.
Protocol 2: Urease Inhibition Assay
This protocol uses the Berthelot (indophenol) method to quantify ammonia produced from the enzymatic hydrolysis of urea.[8] The ammonia reacts with phenol and hypochlorite to form a blue-green indophenol compound, which is measured colorimetrically at ~625-670 nm.[8]
4.1. Materials and Reagents
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound (Test Compound)
-
Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
Phenol Reagent (Phenol, Sodium Nitroprusside)
-
Alkali Reagent (Sodium Hypochlorite, Sodium Hydroxide)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 630 nm
4.2. Reagent Preparation
-
Phosphate Buffer (50 mM, pH 7.4): Prepare and adjust pH.
-
Urease Solution (e.g., 1 unit/well): Dissolve urease in phosphate buffer. Prepare fresh and keep on ice.[12]
-
Urea Solution (50 mM): Dissolve urea in phosphate buffer.[12]
-
Test Compound Stock (10 mM): Dissolve this compound in DMSO.
-
Positive Control Stock (1 mM): Dissolve thiourea in phosphate buffer or DMSO.
-
Working Solutions: Prepare serial dilutions of the test compound and positive control. Ensure the final DMSO concentration remains below 2%.
4.3. Assay Procedure (96-well Plate)
-
Enzyme & Inhibitor Incubation:
-
Add 10 µL of the test compound dilutions, positive control, or vehicle (for control wells) to the appropriate wells.
-
Add 10 µL of urease solution to all wells except the blank.
-
Mix and pre-incubate at 37°C for 10-15 minutes.[12]
-
-
Reaction Initiation:
-
Add 20 µL of 50 mM urea solution to all wells to start the reaction.
-
Incubate at 37°C for 15 minutes.[12]
-
-
Color Development:
-
Add 80 µL of Phenol Reagent to each well and mix.
-
Add 40 µL of Alkali Reagent to each well and mix.
-
Incubate at 37°C for 30 minutes, protected from light, to allow for color development.
-
-
Measurement: Measure the absorbance at 630 nm using a microplate reader.
Data Analysis and Presentation
5.1. Calculation of Percent Inhibition
The percentage of enzyme inhibition is calculated using the reaction rates (V) or endpoint absorbance (OD) values.[8]
First, correct the absorbance readings by subtracting the appropriate blank:
-
Corrected OD_Test = OD_T - OD_Tb
-
Corrected OD_Control = OD_E - OD_Eb
Then, calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (Corrected OD_Test / Corrected OD_Control)] x 100[8]
5.2. IC50 Determination
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[13] To determine the IC50 value, plot the percent inhibition against the logarithm of the inhibitor concentration.[13] Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve.[13][14]
5.3. Data Presentation
Summarize quantitative data in clearly structured tables for easy comparison.
Table 1: Example Inhibition Data for this compound against Tyrosinase
| Inhibitor Conc. (µM) | Avg. Corrected Absorbance (475 nm) | Std. Deviation | % Inhibition |
|---|---|---|---|
| 0 (Control) | 0.850 | 0.045 | 0.0 |
| 1 | 0.765 | 0.038 | 10.0 |
| 5 | 0.638 | 0.031 | 25.0 |
| 10 | 0.434 | 0.025 | 49.0 |
| 25 | 0.221 | 0.018 | 74.0 |
| 50 | 0.094 | 0.011 | 89.0 |
| 100 | 0.043 | 0.009 | 95.0 |
Table 2: Summary of IC50 Values
| Compound | Target Enzyme | IC50 Value (µM) |
|---|---|---|
| This compound | Tyrosinase | Calculated Value |
| Kojic Acid (Positive Control) | Tyrosinase | Calculated Value |
| This compound | Urease | Calculated Value |
| Thiourea (Positive Control) | Urease | Calculated Value |
Mechanism of Action (MoA) Studies
Once IC50 is determined, further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically done by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using double reciprocal plots like the Lineweaver-Burk plot.[15]
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives of 4-Nitrobenzene-1,2-Diamine for Their DNA Binding, Urease Inhibition, and Anti-Brain-Tumor Activities [mdpi.com]
- 3. superchemistryclasses.com [superchemistryclasses.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. courses.edx.org [courses.edx.org]
- 14. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 1-(2-Ethoxyphenyl)-2-thiourea in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-(2-Ethoxyphenyl)-2-thiourea in biological matrices, a critical aspect of preclinical and clinical drug development. The protocols described herein are based on established analytical techniques for similar thiourea derivatives and are intended to serve as a comprehensive guide for bioanalytical method development and validation. Two primary methods are detailed: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for low-level quantification, and a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis.
Introduction to this compound
This compound is an organosulfur compound belonging to the thiourea class of molecules. Thiourea derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include antiviral, antioxidant, and anticancer properties.[1][2][3] Accurate quantification of this compound in biological samples such as plasma, serum, and tissue homogenates is essential for pharmacokinetic studies, metabolism profiling, and overall drug development.
Analytical Techniques
The choice of analytical technique depends on the required sensitivity, selectivity, and throughput. For the quantification of this compound, LC-MS/MS and HPLC-UV are the most common and reliable methods.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for bioanalysis due to its high sensitivity, specificity, and ability to quantify analytes at very low concentrations (pg/mL to ng/mL).[1][4] The use of Multiple Reaction Monitoring (MRM) enhances selectivity by monitoring a specific precursor-to-product ion transition.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible and robust technique suitable for the quantification of compounds at higher concentrations (µg/mL).[5][6] Method development is often simpler and more cost-effective than LC-MS/MS.
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This section details a sensitive and specific LC-MS/MS method for the determination of this compound in rat plasma.
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar stable-isotope labeled analog or another thiourea derivative like Prednisolone.[1][4]
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (or other biological matrix)
2. Instrumentation
-
A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[1][4]
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[7]
3. Sample Preparation: Protein Precipitation
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[1][4]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
4. Chromatographic Conditions
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[1][4]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
5. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical):
-
This compound: Precursor ion [M+H]⁺ > Product ion
-
Internal Standard: Precursor ion [M+H]⁺ > Product ion
-
Data Presentation: Quantitative Parameters
The following table summarizes the expected validation parameters for the LC-MS/MS method, based on typical performance for similar thiourea derivatives.[1][4]
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD%) | < 15% |
| Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Visualization: LC-MS/MS Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultra-fast liquid chromatography coupled with electrospray ionization/time-of- flight mass spectrometry for rapid phenolic profiling of red maple (Acer rubrum) leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiourea Derivatives as Reducing Agents in Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are versatile molecules that have found significant application in polymer chemistry, primarily as effective reducing agents in redox initiation systems.[1][2][3] This is particularly valuable for initiating polymerization under mild conditions, including at ambient temperatures, which is a critical requirement in fields such as the development of dental materials and biomaterials.[1][2][4] These compounds can act as part of a redox pair, typically with an oxidizing agent like a peroxide or persulfate, to generate free radicals that initiate chain-growth polymerization.[1][2][3] The reactivity of the thiourea derivative can be tuned by modifying its chemical structure, allowing for control over polymerization kinetics and the final properties of the polymer.[1][2]
This document provides detailed application notes and experimental protocols for the use of thiourea derivatives as reducing agents in polymerization, with a focus on redox-initiated free radical polymerization of methacrylates, a system extensively used in dental composites.
Mechanism of Action: Redox Initiation
In a typical redox initiation system, the thiourea derivative acts as a reducing agent, reacting with an oxidizing agent to produce free radicals. A common example involves the use of a hydroperoxide, a thiourea derivative, and a copper salt catalyst.[1][2] The thiourea derivative reduces the copper(II) ions to copper(I), which then reacts with the hydroperoxide to generate an initiating radical. The thiourea derivative can also directly react with the hydroperoxide. The structural characteristics of the thiourea derivative significantly influence the kinetics of this process.[1][2]
Below is a generalized signaling pathway for a (hydro)peroxide/thiourea/copper salt redox initiator system.
Caption: Redox initiation pathway involving a thiourea derivative.
Application: Dental Composites
Thiourea derivatives are key components in two-component dental materials that cure via redox polymerization.[1][2][4] These materials, such as self-cure and dual-cure composites, rely on the mixing of two pastes—one containing the oxidizing agent (e.g., cumene hydroperoxide - CHP) and the other containing the reducing agent (thiourea derivative) and a catalyst (e.g., copper(II) acetylacetonate - Cu(acac)₂).[1][2][4] The choice of thiourea derivative and the concentration of the catalyst can be adjusted to control the working time and the final mechanical properties of the cured composite.[1][2]
Quantitative Data on Thiourea Derivatives in Methacrylate Polymerization
The following table summarizes the performance of different thiourea derivatives in a methacrylate-based composite system. The data is based on studies using a redox system composed of cumene hydroperoxide (CHP), the respective thiourea (TU) derivative, and copper(II) acetylacetonate (Cu(acac)₂).
| Thiourea Derivative | Structure | Gel Time (s) | Max. Temp. (°C) | Flexural Strength (MPa) | Flexural Modulus (MPa) |
| Hexanoyl thiourea (TU1) | Acylthiourea | ~120 | ~80 | >100 | >6000 |
| N-(n-Hexyl)thiourea (TU2) | N-alkylthiourea | ~200 | ~60 | - | - |
| N,N-dibutylthiourea (TU3) | N,N-dialkylthiourea | >300 | <40 | - | - |
| N-benzoylthiourea (TU4) | N-aroylthiourea | ~250 | ~55 | >100 | >6000 |
| N-phenylthiourea (TU5) | N-arylthiourea | ~120 | ~80 | - | - |
| 1-(pyridin-2-yl)thiourea (TU6) | N-heteroarylthiourea | ~150 | ~70 | >100 | >6000 |
Data compiled from studies by Lalevée et al.[1][2]
Experimental Protocols
Protocol 1: Evaluation of Thiourea Derivatives in a Two-Component Methacrylate System
This protocol describes the preparation and characterization of a two-component, self-curing dental composite to evaluate the efficacy of different thiourea derivatives as reducing agents.
Materials:
-
Monomer Resin Mixture: Bisphenol A-glycidyl methacrylate (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane dimethacrylate (UDMA) in a specified weight ratio (e.g., 40:40:20).
-
Fillers: Silanized barium glass and fumed silica.
-
Oxidizing Agent: Cumene hydroperoxide (CHP).
-
Reducing Agents: Various thiourea derivatives (e.g., TU1-TU6 from the table above).
-
Catalyst: Copper(II) acetylacetonate (Cu(acac)₂).
-
Inhibitor: Butylated hydroxytoluene (BHT).
Equipment:
-
Dual asymmetric centrifuge (DAC) mixer.
-
Oscillating rheometer.
-
Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Universal testing machine for three-point bending tests.
-
Pyrometer.
Experimental Workflow:
Caption: Workflow for evaluating thiourea derivatives.
Procedure:
-
Preparation of Paste A (Oxidizing Paste):
-
In a DAC cup, weigh the monomer resin mixture and the inhibitor (BHT).
-
Add the fillers and mix until a homogeneous paste is obtained.
-
Add the cumene hydroperoxide (CHP) and mix thoroughly.
-
-
Preparation of Paste B (Reducing Paste):
-
In a separate DAC cup, weigh the monomer resin mixture and the inhibitor (BHT).
-
Add the fillers and mix until a homogeneous paste is obtained.
-
Add the specific thiourea derivative and the copper(II) acetylacetonate (Cu(acac)₂) and mix thoroughly.
-
-
Mixing and Curing:
-
Mix equal parts of Paste A and Paste B by hand or using a static mixing tip for a specified time (e.g., 20 seconds).
-
Immediately proceed with characterization.
-
-
Characterization:
-
Working Time: Place the mixed paste in an oscillating rheometer and measure the change in viscosity over time. The working time is defined as the time taken to reach a certain viscosity.
-
Polymerization Kinetics:
-
RT-FTIR: Place a small amount of the mixed paste on the ATR crystal of the FTIR spectrometer and monitor the decrease in the intensity of the methacrylate C=C peak (around 1637 cm⁻¹) over time to determine the degree of conversion.
-
Pyrometry: Place the mixed paste in a mold with a thermocouple to measure the temperature profile during polymerization. The gel time and maximum polymerization temperature can be determined from this profile.[2]
-
-
Mechanical Properties:
-
Prepare specimens for flexural strength and modulus testing (e.g., 2 mm x 2 mm x 25 mm) by filling a stainless-steel mold with the mixed paste.[2]
-
Allow the specimens to cure at 37 °C for a specified time (e.g., 45 minutes).
-
Perform a three-point bending test using a universal testing machine to determine the flexural strength and modulus.[2]
-
-
Other Applications
Beyond dental materials, thiourea derivatives have been explored in other areas of polymerization:
-
Ring-Opening Polymerization (ROP): Thiourea-based catalysts have been used for the controlled ring-opening polymerization of lactones and other cyclic monomers to produce biodegradable polyesters.[5] In these systems, the thiourea often acts as a hydrogen-bond donor to activate the monomer.[6]
-
Controllable Interlocked Polymerization: Thiourea has been shown to promote the controlled polymerization of N-thiocarboxyanhydrides, enabling the synthesis of high-molecular-weight polypeptides.[7]
-
Polymerizable Reducing Agents: Thiourea derivatives containing a polymerizable group (e.g., a methacrylate) can be synthesized.[4] These compounds act as reducing agents and are simultaneously incorporated into the polymer network, which can reduce the potential for leaching of the reducing agent from the final product.[4]
Conclusion
Thiourea derivatives are highly effective and tunable reducing agents for initiating polymerization, particularly in redox systems for applications requiring ambient temperature curing. Their performance is strongly dependent on their chemical structure. By carefully selecting the thiourea derivative and other components of the initiator system, researchers can control the polymerization kinetics and tailor the properties of the resulting polymers for a wide range of applications, from high-performance dental composites to advanced biomaterials.
References
- 1. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials [mdpi.com]
- 2. Evaluation of Various Thiourea Derivatives as Reducing Agents in Two-Component Methacrylate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Polymerizable thioureas as innovative reducing agents for self-cured and dual-cured dental materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. polympart.com [polympart.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Thiourea-Promoted Controllable Interlocked Polymerization in Cocrystals of N-Thiocarboxyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Ethoxyphenyl)-2-thiourea as a Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the synthetic utility of 1-(2-ethoxyphenyl)-2-thiourea as a versatile precursor for the synthesis of various heterocyclic compounds with potential biological activities. Detailed experimental protocols for the synthesis of key heterocyclic scaffolds are provided, along with a summary of their biological evaluation.
Introduction
This compound is a valuable building block in heterocyclic chemistry. The presence of the thiourea moiety, coupled with the 2-ethoxyphenyl substituent, allows for the construction of a variety of heterocyclic rings, including thiazoles, quinazolines, and triazoles. These heterocyclic systems are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties.[1][2][3][4] The ethoxy group at the ortho position of the phenyl ring can influence the electronic and steric properties of the resulting molecules, potentially modulating their biological activity and pharmacokinetic profiles.
Applications in Heterocyclic Synthesis
This compound serves as a key reactant in various cyclization reactions to afford important heterocyclic scaffolds.
Synthesis of 2-Amino-4-arylthiazole Derivatives
The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[5] this compound can react with α-haloketones, such as phenacyl bromide, to yield 2-(arylamino)-4-arylthiazoles. These compounds are known to exhibit a range of biological activities, including antimicrobial effects.[2][6]
Experimental Protocols
Protocol 1: Synthesis of 2-[(2-Ethoxyphenyl)amino]-4-phenylthiazole
This protocol describes the synthesis of a 2-aminothiazole derivative via the Hantzsch thiazole synthesis.
Reaction Scheme:
Materials:
-
This compound
-
2-Bromoacetophenone (Phenacyl bromide)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add 2-bromoacetophenone (1 mmol) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to afford the pure 2-[(2-ethoxyphenyl)amino]-4-phenylthiazole.
Expected Outcome:
The reaction is expected to yield the desired 2-aminothiazole derivative in good yield. Characterization can be performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 3-(2-Ethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
This protocol outlines the synthesis of a quinazoline derivative, which are known for their potential anticancer activities.[1][3][4][7][8]
Reaction Scheme:
Materials:
-
This compound
-
2-Aminobenzoic acid (Anthranilic acid)
-
Phosphorus oxychloride (POCl₃) or Polyphosphoric acid (PPA)
-
Pyridine (if using POCl₃)
Procedure:
-
Method A (Using POCl₃):
-
A mixture of this compound (1 mmol) and 2-aminobenzoic acid (1 mmol) is heated in the presence of phosphorus oxychloride (5 mL) and a few drops of pyridine at 100-110 °C for 2-3 hours.
-
After cooling, the reaction mixture is poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol.
-
-
Method B (Using PPA):
-
A mixture of this compound (1 mmol) and 2-aminobenzoic acid (1 mmol) is heated in polyphosphoric acid at 140-150 °C for 3-4 hours.
-
The hot reaction mixture is poured into ice-cold water.
-
The solid product is collected by filtration, washed with a sodium bicarbonate solution and then with water, and finally recrystallized.
-
Expected Outcome:
This cyclization reaction should produce the target quinazolinone derivative. Spectroscopic analysis is required for structural confirmation.
Data Presentation
Table 1: Synthesis of Heterocyclic Compounds from this compound
| Heterocyclic Product | Synthetic Method | Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-[(2-Ethoxyphenyl)amino]-4-phenylthiazole | Hantzsch Thiazole Synthesis | 2-Bromoacetophenone, Ethanol | Reflux, 4-6 h | Not Reported | General Method[5] |
| 3-(2-Ethoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Cyclocondensation | 2-Aminobenzoic acid, POCl₃/Pyridine or PPA | 100-150 °C, 2-4 h | Not Reported | General Method[1] |
Note: Specific yield data for reactions starting with this compound were not available in the searched literature. The yields are expected to be moderate to good based on analogous reactions.
Biological Activities
Heterocyclic compounds derived from thiourea precursors have demonstrated a wide array of biological activities.
-
Antimicrobial Activity: Thiazole derivatives are known for their antibacterial and antifungal properties.[2][6] The synthesized 2-[(2-ethoxyphenyl)amino]-4-arylthiazoles can be screened against various bacterial and fungal strains to determine their minimum inhibitory concentration (MIC). The mechanism of action often involves the inhibition of essential microbial enzymes.[2]
-
Anticancer Activity: Quinazoline derivatives are a well-established class of anticancer agents.[1][3][4][7][8] Their mechanism of action can involve the inhibition of key signaling pathways in cancer cells, such as the epidermal growth factor receptor (EGFR) tyrosine kinase pathway, leading to apoptosis and cell cycle arrest.[3][7]
Table 2: Potential Biological Activities of Heterocycles Derived from this compound
| Heterocyclic Scaffold | Biological Activity | Potential Mechanism of Action | References |
| 2-Aminothiazoles | Antibacterial, Antifungal | Inhibition of microbial enzymes (e.g., DNA gyrase, dihydrofolate reductase) | [2] |
| Quinazolinones | Anticancer | Inhibition of tyrosine kinases (e.g., EGFR), induction of apoptosis, cell cycle arrest | [3][7] |
Visualizations
Experimental Workflow for Thiazole Synthesis
Caption: General workflow for the synthesis of 2-aminothiazole derivatives.
Signaling Pathway Inhibition by Quinazoline Derivatives
Caption: Potential mechanism of anticancer action via EGFR pathway inhibition.
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Ethoxyphenyl)-2-thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-(2-Ethoxyphenyl)-2-thiourea. Our aim is to help you improve reaction yields and obtain a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reaction of 2-ethoxyphenyl isothiocyanate with a source of ammonia, or the reaction of 2-ethoxyaniline with a thiocyanate salt in the presence of an acid. A widely used approach involves the nucleophilic addition of an amine to an isothiocyanate, which is often efficient and simple.[1]
Q2: I am experiencing a low yield in my synthesis. What are the likely causes?
A2: Low yields in thiourea synthesis can arise from several factors. Key considerations include the purity of your starting materials (2-ethoxyaniline and the thiocyanate source), suboptimal reaction temperature, insufficient reaction time, or side reactions. The nucleophilicity of the amine is crucial; while the ethoxy group in 2-ethoxyaniline is electron-donating and thus activating, other factors can still impede the reaction.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for this purpose.
Q4: My final product is impure. What are the best purification techniques?
A4: Recrystallization is a highly effective method for purifying solid thiourea derivatives.[2] The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent will dissolve the crude product at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling.[2] Common impurities should either be insoluble in the hot solvent or remain in the mother liquor after cooling.[2] If recrystallization is ineffective, column chromatography is a reliable alternative.[1]
Q5: What is a suitable recrystallization solvent for this compound?
A5: While the optimal solvent must be determined experimentally, ethanol is a common and often effective choice for recrystallizing thiourea derivatives.[1] A solvent screening should be performed with small amounts of the crude product to identify the best solvent or solvent system (e.g., ethanol/water).
Troubleshooting Guides
Issue 1: Low or No Product Yield
This is a common issue that can often be resolved by systematically evaluating the reaction conditions.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Reagent Quality | Ensure 2-ethoxyaniline is pure and the thiocyanate reagent has not degraded. Use freshly opened or purified reagents. | Improved reaction initiation and conversion to the desired product. |
| Suboptimal Temperature | If the reaction is slow at room temperature, gradually increase the heat. A temperature of 60-80°C can significantly improve the reaction rate.[3] | Increased reaction rate and higher conversion to the thiourea. |
| Insufficient Reaction Time | Monitor the reaction using TLC to ensure it has gone to completion. Some reactions may require several hours. | Complete consumption of starting materials and maximized product formation. |
| Inappropriate Solvent | The choice of solvent can impact reaction efficiency. Polar aprotic solvents like THF or acetone are commonly used.[1] | Enhanced solubility of reagents and improved reaction kinetics. |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products and Impurities
The presence of impurities can complicate purification and lower the overall yield of the desired product.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Symmetric Thiourea | This can occur if the in-situ generated isothiocyanate reacts with the starting amine. Ensure a 1:1 stoichiometry of reactants. | Minimized formation of the symmetric byproduct. |
| Decomposition of Reagents | High temperatures can sometimes lead to the decomposition of starting materials or the product. Monitor the reaction closely and avoid excessive heating. | Reduced formation of degradation-related impurities. |
| Residual Starting Materials | Incomplete reactions will leave unreacted starting materials in the crude product. Ensure the reaction goes to completion by monitoring with TLC. | A cleaner crude product with minimal starting material contamination. |
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from 2-ethoxyaniline.
Materials:
-
2-Ethoxyaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, combine 1 equivalent of 2-ethoxyaniline with 1 equivalent of ammonium thiocyanate.
-
With stirring, add a few ml of concentrated hydrochloric acid.
-
Heat the mixture on a water bath to approximately 100°C for 1 hour.
-
After heating, allow the reaction mixture to cool.
-
Separate the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry it.
-
For further purification, recrystallize the crude product from ethanol.[2]
Purification by Recrystallization
This is a general procedure for the purification of the synthesized thiourea.
Procedure:
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid completely dissolves.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[4]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, filter the hot solution through a pre-heated funnel to remove them.[4]
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize the yield of crystals.[2]
-
Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[4]
-
Drying: Dry the crystals, for example, in a desiccator.[2]
General Synthesis and Purification Workflow:
Caption: General workflow for synthesis and purification.
Data on Yield Optimization
The yield of thiourea synthesis is highly dependent on reaction conditions. Below is a table summarizing illustrative yields for thiourea synthesis under various conditions, based on findings for similar compounds.
| Reaction Conditions | Solvent | Temperature | Time | Catalyst/Additive | Reported Yield (%) | Reference |
| Conventional Heating | Water:Acetonitrile (9:1) | 60 °C | - | - | 81% | [3] |
| Conventional Heating | Ethanol | Reflux | 10 h | - | ~90% | [5] |
| Room Temperature | - | Room Temp | 4 h | - | 10% | [6] |
| Microwave Irradiation | Acetone | 80 °C | 10 min | - | 73% | [4] |
| Conventional Reflux | Acetone | 80 °C | 24 h | - | 44% | [4] |
References
Overcoming solubility issues of 1-(2-Ethoxyphenyl)-2-thiourea in aqueous solutions.
Technical Support Center: 1-(2-Ethoxyphenyl)-2-thiourea
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
A1: While specific quantitative data for this compound is not extensively published, its structure suggests it is a poorly water-soluble compound.[1] Thiourea and its derivatives generally exhibit low solubility in water due to the presence of the lipophilic phenyl ring.[1] Compounds with similar structures, such as N-phenylthiourea, are known to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous buffers.[1][2] Therefore, significant challenges can be expected when attempting to dissolve this compound directly into aqueous solutions.
Q2: I am having difficulty dissolving this compound in my aqueous buffer. What are the likely reasons?
A2: The low aqueous solubility is the primary reason. This is a common issue for over 40% of new chemical entities in drug development.[3] The difficulty in dissolution can be attributed to:
-
Molecular Structure: The ethoxyphenyl group is hydrophobic, which limits its interaction with polar water molecules.
-
Crystal Lattice Energy: The compound in its solid state possesses a stable crystalline structure. Significant energy is required to break this lattice and allow solvent molecules to surround the individual compound molecules.[4]
Q3: What are the first steps I should take to try and solubilize the compound for an experiment?
A3: For initial exploratory experiments, the most direct approach is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.
-
Select a Co-solvent: Start with 100% DMSO, DMF, or ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).[]
-
Agitation and Gentle Heating: Use vortexing or sonication to aid dissolution. Gentle warming can also be effective, but be cautious of potential compound degradation.
-
Dilution: Perform a serial dilution of the organic stock solution into your aqueous buffer. Observe for any signs of precipitation. If the compound crashes out, the final concentration of the organic solvent in your aqueous solution may be too low to maintain solubility.
Q4: How can I use co-solvents more systematically to improve solubility?
A4: Co-solvency is a widely used technique to enhance the solubility of poorly soluble drugs by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[6][7] You can create a solvent system that is a mixture of water and a water-miscible organic solvent. Common co-solvents include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and glycerin.[][7] A systematic screening of different co-solvents and their concentrations is recommended to find the optimal formulation.
Q5: Can adjusting the pH of my aqueous solution improve the solubility of this compound?
A5: Adjusting the pH can be an effective method for ionizable compounds.[][8] Thiourea itself is a weak base and can be protonated in acidic conditions.[9] Therefore, lowering the pH of the solution may increase the solubility of this compound. However, the effectiveness of this method depends on the compound's pKa. It is crucial to determine the pH-solubility profile experimentally. Keep in mind that significant pH changes may not be suitable for all biological experiments.[]
Q6: What are cyclodextrins, and how can they help with solubility?
A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can form inclusion complexes with poorly soluble "guest" molecules, like this compound, by encapsulating the hydrophobic part of the molecule within their cavity.[3][11] This host-guest complex effectively masks the hydrophobicity of the compound, leading to a significant increase in its aqueous solubility and stability.[10][12] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[13]
Q7: When should I consider more advanced techniques like nanosuspensions?
A7: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[14][15] This technique is particularly useful when:
-
Other methods like co-solvents or pH adjustment are insufficient or incompatible with the experimental system.
-
The compound is poorly soluble in both aqueous and organic solvents.[16]
-
A high drug loading is required.[15] Particle size reduction to the nanometer range dramatically increases the surface area-to-volume ratio, which enhances the dissolution rate and saturation solubility.[17][18]
Troubleshooting Guides & Data
Solvent Selection for Thiourea Derivatives
The following table summarizes common solvents and their utility for dissolving thiourea-based compounds, providing a starting point for developing a formulation for this compound.
| Solvent | Type | Utility as Primary Solvent | Utility as Co-Solvent | Key Considerations |
| Water / Aqueous Buffers | Polar Protic | Very Poor | - | The target medium where solubility is a challenge. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | Excellent | Ideal for high-concentration stock solutions. Can be toxic to cells at concentrations >0.5-1%.[2] |
| Ethanol (EtOH) | Polar Protic | Good | Excellent | Less toxic than DMSO for many biological systems. Good for creating co-solvent systems.[] |
| Methanol (MeOH) | Polar Protic | Good | Good | Volatile and can be toxic. Primarily used in chemical synthesis and analysis, not biological assays. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic Polymer | Moderate | Excellent | A non-volatile, low-toxicity co-solvent often used in formulations.[13] |
| Acetone | Polar Aprotic | Moderate | Limited | Highly volatile. Primarily used for analytical purposes or in specific formulation processes like solvent evaporation. |
Experimental Protocols
This protocol outlines a method to determine the solubility of this compound in various co-solvent systems.
Materials:
-
This compound
-
DMSO, Ethanol, PEG 400
-
Phosphate-Buffered Saline (PBS) or other relevant aqueous buffer
-
Vortex mixer, sonicator
-
Spectrophotometer or HPLC system
Methodology:
-
Prepare Stock Solutions: Prepare a 50 mM stock solution of the compound in 100% DMSO, 100% Ethanol, and 100% PEG 400. Use vortexing and sonication to ensure complete dissolution.
-
Create Co-solvent Mixtures: In separate tubes, prepare a range of co-solvent/buffer mixtures. For example, for a 20% co-solvent system, mix 200 µL of co-solvent with 800 µL of PBS.
-
Determine Saturation Solubility: Add an excess amount of the solid compound to each co-solvent/buffer mixture.
-
Equilibrate: Tightly cap the tubes and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Quantify Soluble Compound: Carefully collect the supernatant and dilute it with an appropriate solvent (e.g., methanol). Quantify the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.
This protocol determines the compound's solubility at different pH values.
Materials:
-
This compound
-
A series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equipment as listed in Protocol 1.
Methodology:
-
Add Excess Compound: Add an excess amount of solid this compound to a series of vials, each containing a buffer of a different pH.
-
Equilibrate: Seal the vials and place them on a shaker at a constant temperature for 24-48 hours.
-
Separate and Quantify: Follow steps 5 and 6 from Protocol 1 to separate the undissolved solid and quantify the concentration of the soluble compound in the supernatant for each pH value.
-
Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to visualize the pH-solubility profile.
This protocol provides a simple, lab-scale method for preparing a cyclodextrin complex to enhance solubility.[11]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (e.g., 1:1 v/v)
-
Vacuum oven
Methodology:
-
Molar Ratio Calculation: Calculate the amounts of the compound and HP-β-CD needed for a specific molar ratio (e.g., 1:1 or 1:2).
-
Mixing: Place the HP-β-CD in a mortar and add a small amount of the water-ethanol solution to form a paste.
-
Incorporate Compound: Gradually add the this compound to the paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The consistency should remain paste-like; add small amounts of the solvent mixture if it becomes too dry.
-
Drying: Spread the resulting paste on a tray and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Final Product: The resulting dried complex can be crushed into a fine powder and its solubility in water can be tested and compared to the uncomplexed compound.
Visualizations
Caption: A troubleshooting workflow for addressing solubility issues.
Caption: Mechanism of cyclodextrin inclusion complex formation.
Caption: An experimental workflow for co-solvent solubility screening.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FORMULATION FORUM – Nanosuspensions - An Enabling Formulation for Improving Solubility & Bioavailability of Drugs [drug-dev.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiourea - Wikipedia [en.wikipedia.org]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. ajptonline.com [ajptonline.com]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijhsr.org [ijhsr.org]
- 17. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eaapublishing.org [eaapublishing.org]
Preventing degradation of 1-(2-Ethoxyphenyl)-2-thiourea in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-Ethoxyphenyl)-2-thiourea. This resource provides essential guidance on preventing its degradation in solution, troubleshooting common stability issues, and ensuring the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: Like other thiourea derivatives, this compound is susceptible to degradation through several pathways. The key factors are:
-
Oxidation: The thiocarbonyl group is prone to oxidation by atmospheric oxygen or other oxidizing agents, which can lead to the formation of urea analogs, disulfides, or various sulfur oxides.[1] This process can be catalyzed by metal ions.
-
Hydrolysis: The compound can be hydrolyzed, especially under acidic or alkaline pH conditions.[1][2] This can break down the molecule, potentially forming ureas and releasing sulfide.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2]
-
Temperature: Elevated temperatures accelerate the rate of all degradation reactions, including thermal decomposition.[2][3]
Q2: What are the visible signs of degradation in my solution?
A2: Degradation can often be observed visually. Key indicators include:
-
Color Change: A common sign of degradation is the development of a yellowish tint in a previously colorless solution.[2]
-
Precipitate Formation: Degradation can lead to the formation of insoluble products that precipitate out of the solution.[2]
-
Odor: The breakdown of the thiourea moiety may release sulfurous or ammonia-like odors.[2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To maximize stability and shelf-life, solutions should be stored with the following precautions:
-
Protect from Light: Always store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.[2]
-
Control Temperature: Store solutions at a cool, controlled temperature, such as 2-8°C. Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, purge the solution and headspace of the container with an inert gas like nitrogen or argon to minimize exposure to oxygen.[2]
-
pH Control: If compatible with your experimental design, buffer the solution to a neutral or slightly acidic pH where the compound is most stable.
Q4: Can I use stabilizers to prolong the shelf-life of my solution?
A4: Yes, adding stabilizers can be highly effective. Consider the following:
-
Antioxidants: To prevent oxidative degradation, antioxidants can be added to the solution.[2]
-
Chelating Agents: If metal-catalyzed oxidation is a concern, adding a chelating agent like EDTA can sequester metal ions.[2]
-
pH Buffers: As mentioned, using a buffer system can prevent pH-driven hydrolysis.
Q5: How often should I prepare fresh solutions?
A5: It is strongly recommended to prepare solutions of this compound fresh before each use to ensure the highest purity and prevent variability in experiments.[1][2] If stock solutions are stored, their purity should be verified periodically using an appropriate analytical method like HPLC.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Solution turns yellow over a short period. | 1. Oxidation: Exposure to atmospheric oxygen. 2. Photodegradation: Exposure to ambient or UV light. | 1. Prepare solutions using deoxygenated solvents and purge with an inert gas (N₂ or Ar). 2. Add an antioxidant if compatible with the experiment. 3. Store the solution in an amber vial or protect it from light.[2] |
| A precipitate forms in the solution. | 1. Degradation: Formation of insoluble degradation products.[2] 2. Solubility Limit Exceeded: The concentration is too high for the solvent, especially at lower temperatures. | 1. Prepare a fresh solution.[2] 2. Filter the solution before use. 3. Confirm the solubility of the compound in your chosen solvent at the storage temperature. |
| Inconsistent or non-reproducible experimental results. | 1. Compound Degradation: The active concentration of the compound is decreasing over time, leading to lower-than-expected efficacy or variable results.[2] | 1. Always use freshly prepared solutions for critical experiments. [1] 2. If using a stock solution, validate its concentration and purity via HPLC before each set of experiments.[2] |
| Analytical chromatogram (e.g., HPLC) shows extra peaks. | 1. Degradation Products: The additional peaks correspond to molecules formed from the breakdown of this compound. | 1. This confirms degradation. Implement the stabilization strategies outlined in the FAQs and protocols sections. 2. Use a validated, stability-indicating analytical method to track the purity over time. |
Experimental Protocols & Data
Protocol: Accelerated Stability Study using HPLC
This protocol outlines a forced degradation study to identify key stability issues for this compound in solution.
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the desired solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Aliquot the stock solution into separate, sealed amber glass vials. Expose the vials to a range of stress conditions:
-
Acidic: Add HCl to reach a final concentration of 0.1 M.
-
Basic: Add NaOH to reach a final concentration of 0.1 M.
-
Oxidative: Add H₂O₂ to a final concentration of 3%.
-
Thermal: Place a vial in an oven at 60°C.
-
Photolytic: Expose a vial in a clear container to a UV light source.
-
Control: Keep one vial at 4°C, protected from light.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
HPLC Analysis: Analyze each sample using a stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Calculate the percentage of degradation relative to the T=0 sample.
Illustrative Stability Data
The following table presents hypothetical data from a stability study, illustrating the expected behavior of a thiourea derivative under various stress conditions.
Table 1: Percentage Degradation of this compound after 24 hours
| Condition | Stress Agent | Temperature | Light Condition | Degradation (%) |
| Control | None | 4°C | Dark | < 1% |
| Acidic | 0.1 M HCl | 25°C | Dark | 15% |
| Basic | 0.1 M NaOH | 25°C | Dark | 45% |
| Oxidative | 3% H₂O₂ | 25°C | Dark | > 90% |
| Thermal | None | 60°C | Dark | 30% |
| Photolytic | None | 25°C | UV Light | 25% |
Note: Data are illustrative and intended to show relative stability trends.
Visual Guides
Potential Degradation Pathways
Thiourea derivatives can degrade via oxidation or hydrolysis. The diagram below illustrates these general pathways.
Caption: General degradation pathways for thiourea derivatives.
Recommended Workflow for Solution Preparation
To minimize degradation, follow this workflow when preparing solutions for your experiments.
Caption: Workflow for preparing stable solutions.
Troubleshooting Logic Diagram
Use this diagram to diagnose the cause of instability in your solution.
Caption: Logic for troubleshooting solution instability.
References
Technical Support Center: Crystallization of 1-(2-Ethoxyphenyl)-2-thiourea
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the crystallization of 1-(2-Ethoxyphenyl)-2-thiourea. This resource offers practical advice in a question-and-answer format, detailed experimental protocols, and visual aids to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the crystallization of this compound, offering potential causes and solutions.
Q1: My this compound is not crystallizing from solution, even after cooling. What should I do?
A1: This phenomenon, known as supersaturation, is a common issue in crystallization. Here are several techniques to induce crystal formation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[1]
-
Seeding: Introduce a tiny crystal of pure this compound into the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[1]
-
Cooling: If crystals do not form at room temperature, try further cooling the solution in an ice bath to decrease the solubility of your compound.[1]
-
Solvent Evaporation: If the solution is too dilute, partially evaporate the solvent to increase the concentration of the thiourea derivative and induce crystallization upon cooling.
Q2: Instead of crystals, my compound has formed an oil. How can I resolve this "oiling out"?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the melting point of the solute is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[1] For aryl thioureas, this can also be caused by the presence of impurities. To address this:
-
Reheat and Add Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point.[1]
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to prolong the cooling process.[1]
-
Solvent Selection: Consider using a solvent with a lower boiling point. The melting point for a similar compound, 1-(2-methoxyphenyl)-2-thiourea, is in the range of 155-157°C. If this compound has a similar melting point, ensure your chosen solvent has a boiling point below this temperature.
-
Purification: If impurities are suspected, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]
Q3: I have a very low yield of crystals. What are the likely causes and how can I improve it?
A3: A low yield can be frustrating. Here are some common reasons and solutions:
-
Excess Solvent: Using too much solvent is a frequent cause of low yield, as a significant amount of the compound may remain dissolved in the mother liquor.[1] If you suspect this, you can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.
-
Premature Crystallization: If the compound crystallizes too early, for instance during a hot filtration step, you will lose product. To prevent this, ensure your filtration apparatus (funnel and filter flask) is pre-heated.
-
Inappropriate Solvent: The solubility of your compound in the chosen solvent at low temperatures might be too high. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[1]
Q4: How do I choose the best solvent for crystallizing this compound?
A4: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] A systematic solvent screening is the most effective approach. This involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating. Common solvents to screen for aryl thioureas include ethanol, methanol, acetone, and ethyl acetate.[2][3][4]
Data Presentation
Table 1: General Solvent Screening Strategy for this compound Crystallization
| Solvent Category | Examples | General Solubility of Thioureas | Suitability for Crystallization |
| Alcohols | Methanol, Ethanol | Generally soluble, especially when heated.[3][4][5] | Often good candidates. Ethanol is a common choice for recrystallizing thiourea derivatives.[2] |
| Ketones | Acetone | Many organic compounds are soluble. | Can be a good choice, often used in the synthesis of thioureas.[2] |
| Esters | Ethyl Acetate | Solubility varies. | Worth screening; can be used in mixed solvent systems. |
| Halogenated | Dichloromethane | Good solubility for many organic compounds.[1] | Often used to dissolve the crude product before precipitation with a less polar solvent like diethyl ether.[1] |
| Ethers | Diethyl Ether | Generally poor solubility for thioureas.[3][6] | Can be used as an anti-solvent to induce precipitation.[1] |
| Hydrocarbons | Hexane, Toluene | Generally poor solubility. | Useful as anti-solvents or for washing crystals. |
| Water | Thiourea itself is soluble, but aryl derivatives have lower solubility.[3][5] | Less likely to be a good primary solvent for this compound. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol outlines a general procedure that should be optimized based on the results of a solvent screening.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add the solvent in small portions until the solid has just dissolved completely at the boiling point of the solvent.[1]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. It is crucial to keep the solution and filtration apparatus hot to prevent premature crystallization.[1]
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[1]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals thoroughly. This can be done by air drying on the filter paper or in a desiccator.
Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Method)
This method is useful if a single suitable solvent cannot be identified.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is highly soluble (e.g., dichloromethane)
-
A "poor" or "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether or hexane)
-
Erlenmeyer flasks
-
Stir plate
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of the "good" solvent at room temperature.
-
Induce Precipitation: Slowly add the "poor" solvent to the stirred solution until you observe persistent cloudiness, indicating the solution is saturated.
-
Crystallization: Gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol.
Mandatory Visualizations
Caption: General experimental workflow for the single-solvent crystallization of this compound.
Caption: A decision-making flowchart for troubleshooting common crystallization problems.
References
Technical Support Center: Minimizing By-product Formation in Thiourea Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during thiourea synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing N,N'-disubstituted thioureas?
The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely adopted and typically high-yielding method.[1]
-
Thionation of a urea derivative: This involves converting the carbonyl group of a urea into a thiocarbonyl, often using a reagent like Lawesson's reagent.[1]
Q2: I am observing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes?
Low yields in this reaction can arise from several factors, primarily the instability of the isothiocyanate, steric hindrance between the reacting molecules, or low nucleophilicity of the amine.[1] Each of these issues requires a different strategic approach to resolve.[1]
Q3: My reaction of an amine with carbon disulfide is failing. What should I do?
This reaction proceeds via a dithiocarbamate intermediate.[1] Problems can stem from the decomposition of this intermediate or an incomplete reaction.[1] For weakly nucleophilic amines, such as 4-nitroaniline, you might need to use a stronger base or a phase transfer catalyst to facilitate the reaction.[1]
Q4: What are the most common by-products observed in thiourea synthesis?
Common by-products include guanidines, cyanamides, symmetrical thioureas (when an unsymmetrical product is desired), and N-acylureas if carbodiimide coupling agents are used.[1][3][4] Additionally, thermal decomposition of thiourea can lead to products like ammonia, hydrogen sulfide, and carbon disulfide.[5][6]
Q5: How does thermal decomposition affect my thiourea product?
Thiourea can decompose under heat, leading to a variety of products.[6][7] It can isomerize to ammonium thiocyanate, and its gaseous decomposition products often include ammonia (NH₃), carbon disulfide (CS₂), and hydrogen sulfide (H₂S).[5] This is a critical consideration during heated reactions or purification steps like distillation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during thiourea synthesis and purification, linking them to common by-products and providing mitigation strategies.
Problem: Formation of Symmetrical Thiourea in an Unsymmetrical Synthesis
Q: I am trying to synthesize an unsymmetrical thiourea, but my main product is a symmetrical one. Why is this happening and how can I prevent it?
This typically occurs when the in-situ generated isothiocyanate intermediate reacts with the starting amine instead of the second, different amine you intended to add.[1]
Mitigation Strategies:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants.
-
Two-Step, One-Pot Approach: First, ensure the complete formation of the isothiocyanate from the initial amine. Only then, add the second amine to the reaction mixture.[1] This sequential addition prevents the intermediate from reacting with the starting material.[1]
Problem: Formation of Guanidine By-products
Q: My reaction is producing a significant amount of a guanidine derivative alongside my desired thiourea. What causes this and how can it be minimized?
Guanidine formation occurs through the desulfurization of thiourea, often proceeding through a carbodiimide intermediate which then reacts with an amine.[3][8] This can be promoted by certain reagents, particularly those used for desulfurization, or by photocatalytic conditions.[9][10]
Mitigation Strategies:
-
Avoid Thiophilic Reagents: If not essential for your reaction, avoid thiophilic metal salts (like Hg(II) or Cu(II)) which can accelerate desulfurization.[8]
-
Control Reaction Atmosphere: Some photocatalytic pathways to guanidines are enhanced by the presence of oxygen; running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.[9]
-
Protecting Groups: Using thioureas with electron-withdrawing protecting groups can sometimes minimize the decomposition of the carbodiimide intermediate, thus reducing guanidine formation.[8]
Problem: Formation of Cyanamide By-products
Q: I have identified a cyanamide by-product in my reaction mixture. What reaction conditions favor its formation?
Cyanamides can be formed from thioureas through desulfurization.[11] This transformation can be mediated by reagents like hypervalent iodine or certain transition metals.[4] Base-mediated reactions of aryl thioureas can also lead to N-aryl cyanamide intermediates.[4]
Mitigation Strategies:
-
Reagent Selection: Avoid strong oxidizing agents or specific transition metal catalysts known to promote desulfurization if cyanamide formation is a concern.[4][11]
-
pH Control: Since some pathways to cyanamides are base-mediated, carefully controlling the pH of the reaction can help suppress this side reaction.[4]
Troubleshooting Summary Table
| Problem / Observation | Possible Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low Yield | Degradation of isothiocyanate reactant. | Use freshly prepared/purified isothiocyanate; consider in-situ generation.[1] | Improved yield and fewer side products from decomposition.[1] |
| Steric hindrance between reactants. | Increase reaction temperature or prolong reaction time; consider microwave irradiation.[1] | Increased conversion to the desired thiourea product.[1] | |
| Low nucleophilicity of the amine. | Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[1] | Enhanced reaction rate. | |
| Symmetrical Thiourea By-product | In-situ generated isothiocyanate reacts with the starting amine.[1] | Use a two-step, one-pot method: form the isothiocyanate completely before adding the second amine.[1] | Formation of the desired unsymmetrical thiourea. |
| N-Acylurea By-product | Rearrangement of O-acylisourea intermediate when using carbodiimide coupling agents.[1] | Ensure reactants are free of carboxylic acid contaminants.[1] | Elimination of the N-acylurea side product. |
| Product is Off-White or Yellowish | Presence of colored organic impurities or degradation products.[12] | Treat the product with activated carbon during recrystallization.[12] | A colorless or white final product. |
| Product is an Oil, Not a Solid | Product is non-crystalline at room temperature or impurities are inhibiting crystallization.[13] | Purify via column chromatography or attempt trituration with a poor solvent (e.g., hexane).[13] | Isolation of a pure, potentially solid, product. |
Experimental Protocols
General Protocol: Synthesis of N,N'-Disubstituted Thiourea from an Isothiocyanate and Amine
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), dichloromethane, or acetonitrile in a round-bottom flask.[1]
-
At room temperature, add the isothiocyanate (1.0-1.1 equivalents) to the solution. If the reaction is exothermic, the addition should be done dropwise.[1]
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Gentle heating can be applied if the reaction is slow.[1]
-
Once TLC indicates the disappearance of the limiting reactant, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1][13]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.[1]
General Protocol: Purification by Recrystallization
-
Transfer the crude solid product to an Erlenmeyer flask.[13]
-
Add the minimum amount of a suitable hot solvent required to fully dissolve the crude solid.[12] Commonly used solvents for thiourea are ethanol and water.[12]
-
Optional (for colored impurities): Add a small amount of activated carbon to the hot solution and swirl.[12]
-
Filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon, if used).[12]
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote maximum crystal formation.[12][13]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.[12]
-
Wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor.[12]
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.[12]
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting common by-products in thiourea synthesis.
Formation Pathway of Symmetrical Thiourea By-product
References
- 1. benchchem.com [benchchem.com]
- 2. bibliotekanauki.pl [bibliotekanauki.pl]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Rapid assembly of structurally diverse cyanamides and disulfanes via base-mediated aminoalkylation of aryl thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent Advances in Cyanamide Chemistry: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stabilization of Thiourea S-Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of thiourea S-oxides (sulfoxides). The following information is intended for researchers, scientists, and drug development professionals working with these labile compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing thiourea S-oxides?
The primary challenge in synthesizing thiourea S-oxides is their inherent instability. They are highly susceptible to overoxidation to the corresponding S,S-dioxides (sulfones) or decomposition back to the parent thiourea and other byproducts.[1][2] Direct oxidation of thioureas can be difficult to control, often leading to a mixture of products.[1][2]
Q2: What are the common decomposition pathways for thiourea S-oxides?
Thiourea S-oxides can decompose via several pathways depending on the conditions:
-
Disproportionation: In aprotic solvents like chloroform, they can disproportionate into the parent thiourea and degradation products.[2][3]
-
Hydrolysis: In aqueous solutions, thiourea dioxide can hydrolyze to urea and sulfoxylic acid, particularly at neutral or alkaline pH.[4]
-
Alkaline Decomposition: In air-saturated alkaline solutions, thiourea dioxides decompose to form dithionite, a process that involves the generation of reactive oxygen species.[5] The initial step is often the cleavage of the carbon-sulfur (C-S) bond.[5]
Q3: How can I improve the stability of my thiourea S-oxide during synthesis?
Several factors can be controlled to enhance the stability of thiourea S-oxides during their preparation:
-
Temperature: Maintain low temperatures, typically between 0°C and 10°C, during the oxidation reaction to control the exothermic process and minimize side reactions.[4][6]
-
pH Control: For direct oxidation using hydrogen peroxide, maintaining a pH between 3 and 5 is crucial to prevent the formation of disulfide species at lower pH and decomposition at higher pH.[4][7]
-
Steric Hindrance: Introducing bulky substituents on the thiourea nitrogen atoms can kinetically stabilize the resulting S-oxide.[3]
-
Solvent Choice: Protic solvents, such as alcohols, can help stabilize thiourea S-oxides.[3]
-
Use of Stabilizers: The addition of stabilizers like alkali metal acetates or buffering agents such as ammonium bicarbonate can improve the yield and stability of the product during synthesis.[6][7]
Q4: What is the "SO Transfer" method and how does it prevent overoxidation?
The SO transfer method is an alternative to direct oxidation for synthesizing thiourea S-oxides.[2][8] This technique involves the transfer of a sulfur monoxide (SO) group from a donor molecule, such as a thiirane S-oxide, to a carbene.[2] This pathway avoids the use of strong oxidizing agents that can lead to overoxidation of the sensitive thiourea S-oxide product.[2][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution | Expected Outcome |
| Low or No Yield of Thiourea S-Oxide | Overoxidation to S,S-dioxide or other byproducts. | Use a milder oxidant or a stoichiometric amount. For H₂O₂, ensure the temperature is kept below 10°C and the pH is controlled (pH 3-5).[4] Consider the SO transfer method to avoid harsh oxidizing conditions.[2] | Increased yield of the desired S-oxide and reduced formation of overoxidized products. |
| Decomposition of the product during workup. | Work up the reaction at low temperatures. If the product is unstable in the solvent used for extraction or chromatography, try to isolate it by precipitation if possible. Use protic solvents for purification if compatible.[3] | Improved recovery of the thiourea S-oxide. | |
| Instability of the parent thiourea or other starting materials. | Use freshly prepared or purified starting materials. | Consistent and reproducible reaction outcomes. | |
| Product Decomposes Upon Isolation or During Storage | Inherent instability of the specific thiourea S-oxide. | Store the isolated product at low temperatures (e.g., -20°C) under an inert atmosphere.[3] | Enhanced shelf-life of the synthesized compound. |
| The product is unstable in aprotic solvents. | Avoid aprotic solvents like chloroform for storage or purification, as they can promote disproportionation.[2][3] Store in protic solvents like alcohols if solubility allows.[3] | Prevention of product degradation in solution. | |
| Formation of Multiple Products (e.g., urea, elemental sulfur) | Side reactions due to harsh reaction conditions. | Lower the reaction temperature and control the pH more rigorously. Reduce the reaction time if the product is formed quickly and then degrades. | A cleaner reaction profile with fewer byproducts. |
| The chosen oxidant is not selective. | Screen different oxidizing agents. For example, m-chloroperbenzoic acid (mCPBA) can be more active than hydrogen peroxide for certain substrates.[3] | Improved selectivity towards the desired thiourea S-oxide. |
Quantitative Data
Table 1: Kinetic Data for Thiourea Dioxide (TUO₂) Decomposition and Oxidation
The following table summarizes the first-order rate constants for the decomposition of thiourea dioxide and the second-order rate constants for its oxidation by hydrogen peroxide at various pH values.
| pH | Decomposition Rate Constant (k, s⁻¹) | Oxidation Rate Constant (k, M⁻¹s⁻¹) |
| 4.0 | 1.1 x 10⁻⁷ | 0.043 |
| 5.0 | 2.5 x 10⁻⁷ | 0.16 |
| 6.0 | 6.3 x 10⁻⁷ | 0.59 |
| 7.0 | 1.8 x 10⁻⁶ | 2.1 |
| 8.0 | 5.0 x 10⁻⁶ | 7.4 |
Data sourced from Gao et al., J. Phys. Chem. A 2007.[1]
Table 2: Yields of Thiourea Dioxide with Stabilizers
The use of stabilizers during the oxidation of thiourea with hydrogen peroxide can significantly improve the yield.
| Stabilizer | Yield (%) | Purity (%) | Reference |
| Sodium Acetate (2-15 wt%) | 94 - 97 | up to 99.8 | [6] |
| Ammonium Bicarbonate (1-5 wt%) | 90.6 | >99 | [7] |
Experimental Protocols
Protocol 1: Synthesis of Thiourea Dioxide via Direct Oxidation with Hydrogen Peroxide
This protocol is a general guideline for the synthesis of thiourea dioxide.
Materials:
-
Thiourea
-
Hydrogen Peroxide (30-50%)
-
Stabilizer (e.g., Sodium Acetate or Ammonium Bicarbonate)
-
Deionized Water
-
Ice
Procedure:
-
Prepare an aqueous solution or suspension of thiourea in a reaction vessel equipped with a stirrer and a thermometer. For example, a 13-20% aqueous solution.[6]
-
Cool the mixture to 0-5°C using an ice bath.[7]
-
If using a stabilizer, add it to the thiourea solution. For example, 2-15% by weight of sodium acetate relative to thiourea.[6]
-
Slowly add hydrogen peroxide (34-50% solution) to the cooled thiourea mixture while maintaining the temperature below 10°C.[4][6] The molar ratio of thiourea to hydrogen peroxide should be approximately 1:1.9 to 1:2.1.[9]
-
Control the pH of the reaction mixture between 3 and 5.[4]
-
After the addition of hydrogen peroxide is complete, continue stirring the mixture at 5-30°C for 30 to 90 minutes.[6]
-
Cool the reaction mixture to 0-2°C to precipitate the thiourea dioxide.[6]
-
Filter the precipitate, wash with cold water, and dry at a temperature not exceeding 60°C.[6]
Protocol 2: Analysis of Thiourea Oxidation Products by HPLC
This protocol outlines a method for the analysis of thiourea and its oxidation products.[1][10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
An ion-pairing agent, such as tetrabutylammonium hydrogen sulfate, can be added to the mobile phase to improve the retention of polar analytes.
Procedure:
-
Prepare a standard solution of thiourea, thiourea dioxide, and other expected products in the mobile phase or a compatible solvent.
-
Prepare the sample by diluting an aliquot of the reaction mixture with the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of the compounds using a UV detector at a suitable wavelength (e.g., 234 nm for thiourea trioxide, 269 nm for thiourea dioxide).[10][11]
-
Quantify the concentration of each species by comparing the peak areas in the sample chromatogram to the calibration curve generated from the standard solutions.[10]
Visualizations
Caption: Workflow for the direct oxidation of thiourea to its S-oxide.
Caption: Decomposition pathways of thiourea S-oxides in different media.
References
- 1. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sterically Encumbered Thiourea S‐Oxides through Direct Thiourea Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea dioxide - Wikipedia [en.wikipedia.org]
- 5. Reactive oxygen species in aerobic decomposition of thiourea dioxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. FR2529200A1 - Prepn. of thiourea di:oxide - by oxidn. of thiourea with hydrogen peroxide and alkali metal acetate as stabiliser - Google Patents [patents.google.com]
- 7. Thiourea Dioxide Reagent | CAS 1758-73-2 [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN101337919A - Method for synthesizing high-stability thiourea dioxide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2-Ethoxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 1-(2-Ethoxyphenyl)-2-thiourea. The information is designed to offer practical guidance for obtaining this compound in high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: While specific impurities depend on the synthetic route, common byproducts in thiourea synthesis can include unreacted starting materials such as 2-ethoxyaniline and the isothiocyanate precursor. Additionally, side products from competing reactions or degradation of the desired product can be present.
Q2: My purified this compound appears discolored. What could be the cause?
A2: Discoloration, often a yellowish or brownish tint, can indicate the presence of oxidized impurities or degradation products. Thiourea compounds can be susceptible to oxidation, and trace impurities can sometimes act as catalysts for this process. The use of activated charcoal during recrystallization may help remove colored impurities.
Q3: I am observing a low yield after my purification process. What are the likely reasons?
A3: Low recovery can stem from several factors. During recrystallization, using an excessive amount of solvent or cooling the solution too rapidly can lead to significant loss of the product in the mother liquor. In column chromatography, improper solvent system selection can result in incomplete elution of the compound from the column. It is also possible that the crude product was not fully dissolved during the initial step of recrystallization, leading to premature filtration of the desired compound.
Q4: Is this compound sensitive to specific conditions?
A4: Yes, thiourea derivatives can be sensitive to heat, strong acids, and strong bases.[1] Exposure to these conditions can lead to hydrolysis, forming the corresponding urea and hydrogen sulfide, or other degradation pathways.[2] It is advisable to use mild conditions during purification and to avoid prolonged heating.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound, or the solution is supersaturated and cooling too quickly. | - Add a small amount of a more polar co-solvent. - Ensure the cooling process is slow and undisturbed. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Seed the solution with a small crystal of the pure compound. |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | - Evaporate some of the solvent to increase the concentration of the compound. - Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator). |
| Crystals are very fine or powder-like. | The solution cooled too rapidly. | - Allow the solution to cool slowly at room temperature before moving it to a colder environment. |
| Poor recovery of the compound. | The chosen solvent is too good at dissolving the compound even at low temperatures. | - Re-evaluate the solvent system. A good recrystallization solvent should have high solubility at elevated temperatures and low solubility at room temperature or below.[3] - Reduce the amount of solvent used to the minimum required to dissolve the crude product at the solvent's boiling point.[3] |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A good starting point for thiourea derivatives can be a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate.[4] - Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. |
| The compound is not eluting from the column. | The eluent is not polar enough. | - Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking or tailing of the compound band on the column. | The compound may be interacting too strongly with the stationary phase, or the column may be overloaded. | - Add a small amount of a polar modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the eluent to reduce strong interactions. - Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined by preliminary solubility tests. Common solvents for thiourea derivatives include ethanol, isopropanol, and mixtures such as hexane/ethyl acetate or hexane/acetone.[3][5]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.[3]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals thoroughly, either by air drying or in a desiccator.
Protocol 2: General Column Chromatography Procedure
This protocol describes a general method for purifying this compound using silica gel column chromatography. The eluent system should be determined beforehand using TLC analysis. A common eluent system for compounds of similar polarity is a mixture of hexane and ethyl acetate.[4]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes. If using a gradient elution, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure desired product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Decision-making flowchart for troubleshooting common purification problems.
References
Technical Support Center: Interpreting Complex NMR Spectra of Thiourea Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of thiourea derivatives.
Frequently Asked Questions (FAQs)
1. Why does the 1H NMR spectrum of my thiourea derivative show broad signals for the N-H protons?
The broadening of N-H proton signals in thiourea derivatives is a common phenomenon attributed to several factors:
-
Quadrupole Moment of Nitrogen: The 14N nucleus has a quadrupole moment which can lead to efficient relaxation, causing the attached protons' signals to broaden.
-
Chemical Exchange: The N-H protons are acidic and can undergo chemical exchange with trace amounts of water or other acidic/basic impurities in the NMR solvent. This exchange can be on a timescale that is intermediate with respect to the NMR experiment, leading to signal broadening.[1]
-
Restricted C-N Bond Rotation: The partial double bond character of the C-N bond restricts rotation, leading to the existence of different conformers (cis/trans isomers).[2][3] If the rate of interconversion between these conformers is on the NMR timescale, it can result in the broadening of signals for protons near the C-N bond, including the N-H protons.
2. The N-H proton signals are completely absent in my 1H NMR spectrum. What could be the reason?
The complete disappearance of N-H signals is an extension of the broadening phenomenon. This can occur under the following conditions:
-
Use of Protic Solvents: If a protic deuterated solvent such as D2O or CD3OD is used, the acidic N-H protons will rapidly exchange with deuterium, causing their signals to disappear from the 1H NMR spectrum.[1] Even in solvents like CDCl3, residual DCl can cause this exchange, albeit more slowly.[1]
-
Fast Chemical Exchange: At certain temperatures and concentrations, the rate of chemical exchange can become so fast that the N-H signal broadens into the baseline and becomes undetectable.[1]
-
Low Concentration: At very low concentrations, the N-H signal may be too weak to be observed above the baseline noise, especially if it is already broadened.[1]
3. I am observing more signals in the 1H and 13C NMR spectra than expected for my thiourea derivative. Why is this happening?
The presence of extra signals is often due to the restricted rotation around the C-N bond, which leads to the existence of stable rotational isomers (rotamers), typically cis and trans conformers.[2][3] Since these conformers are not chemically equivalent, they will give rise to separate sets of NMR signals for the atoms near the C-N bond. The ratio of these sets of signals corresponds to the population of each conformer.
At room temperature, the rotation around the C-N bond in thioureas can be slow on the NMR timescale, allowing for the observation of distinct signals for each rotamer.[3]
4. What is the typical chemical shift range for the thiocarbonyl (C=S) carbon in 13C NMR?
The thiocarbonyl carbon of thiourea derivatives is highly deshielded due to the electronegativity of the sulfur and nitrogen atoms and the nature of the C=S double bond. Its chemical shift typically appears in the range of 178 to 184 ppm .[4]
Troubleshooting Guides
Issue 1: Broad or Disappearing N-H Proton Signals
| Symptom | Possible Cause | Troubleshooting Steps |
| N-H signals are broad. | Quadrupole broadening, intermediate rate of chemical exchange, or conformational exchange. | 1. Increase Concentration: A higher concentration may help to sharpen the signals.[1]2. Change Solvent: Use a hydrogen-bond accepting solvent like DMSO-d6, which can slow down proton exchange and form hydrogen bonds with the N-H protons, often resulting in sharper signals.[1]3. Low Temperature NMR: Cooling the sample can slow down both chemical and conformational exchange rates, potentially leading to sharper signals for each distinct species.[3] |
| N-H signals are absent. | Rapid chemical exchange with the solvent or impurities. | 1. Use an Aprotic Solvent: Ensure you are using a dry, aprotic deuterated solvent like DMSO-d6 or CDCl3. Avoid D2O and CD3OD.[1]2. Dry the Sample and Solvent: Ensure your sample and NMR solvent are free from water and acidic/basic impurities. |
Issue 2: Complex Spectra Due to Multiple Conformers
| Symptom | Possible Cause | Troubleshooting Steps |
| More signals than expected. | Slow rotation around the C-N bond leading to multiple conformers being observed.[2][3] | 1. High Temperature NMR: Increasing the temperature of the NMR experiment can increase the rate of rotation around the C-N bond. At a sufficiently high temperature (the coalescence temperature), the signals for the different conformers will broaden and merge into a single, averaged signal.[3]2. 2D NMR Spectroscopy: Use 2D NMR techniques like COSY, HSQC, and HMBC to help assign the signals for each conformer. TOCSY can be useful to identify all protons within a spin system for each conformer.[5] |
Data Presentation: Typical Chemical Shifts
Table 1: Typical 1H NMR Chemical Shifts for Thiourea Derivatives
| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |
| N-H (attached to alkyl) | 5.50 - 6.30 | Often broad signals.[4] |
| N-H (attached to aryl) | 7.30 - 8.50 | Can be higher, up to 9.75 ppm in DMSO-d6.[4][6] |
| Aromatic C-H | 6.5 - 8.4 | Depends on the substitution pattern.[7] |
| Aliphatic C-H (α to N) | 2.8 - 4.5 | |
| Aliphatic C-H (other) | 0.7 - 2.8 |
Table 2: Typical 13C NMR Chemical Shifts for Thiourea Derivatives
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| C=S (Thiocarbonyl) | 178 - 184 | A key diagnostic signal.[4] |
| Aromatic C | 120 - 150 | |
| Aliphatic C (α to N) | 40 - 60 | |
| Aliphatic C (other) | 10 - 40 |
Experimental Protocols
1. Standard 1H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the thiourea derivative in approximately 0.6 mL of a dry, deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.
-
Acquisition: Acquire a standard 1D 1H NMR spectrum. The number of scans will depend on the sample concentration.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak.
2. 13C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of solvent) is often required compared to 1H NMR.
-
Acquisition: Acquire a 1D 13C NMR spectrum with proton decoupling. A larger number of scans and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio, especially for the quaternary thiocarbonyl carbon.
-
Processing: Similar to 1H NMR, process the FID and calibrate the chemical shift scale.
3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically over 2-3 bonds). It is useful for identifying adjacent protons in alkyl chains or aromatic systems for each conformer.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. It is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.
4. Variable Temperature (VT) NMR
-
Procedure: Acquire a series of 1H NMR spectra at different temperatures, starting from room temperature and incrementally increasing or decreasing the temperature.
-
Application: VT NMR is used to study dynamic processes. For thiourea derivatives, it is used to study the restricted rotation around the C-N bond. By increasing the temperature, one can observe the broadening and eventual coalescence of the signals from the different conformers. The free energy of activation (ΔG‡) for the rotational barrier can be calculated from the coalescence temperature.[3][8]
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of thiourea derivatives.
Caption: Logical relationships in complex NMR spectra of thioureas.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. 1,3-Diphenyl-2-thiourea(102-08-9) 13C NMR spectrum [chemicalbook.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. scholarship.claremont.edu [scholarship.claremont.edu]
Addressing inconsistent results in biological assays with 1-(2-Ethoxyphenyl)-2-thiourea
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving 1-(2-Ethoxyphenyl)-2-thiourea.
Troubleshooting Guides
Issue 1: Lower-than-expected or no bioactivity observed.
When your experiment with this compound results in unexpectedly low or no biological activity, a systematic troubleshooting approach is crucial. Several factors, ranging from the compound itself to the experimental setup, could be the cause.[1]
Initial Checks:
-
Compound Identity and Purity: First, rigorously confirm the identity and purity of your this compound sample.[1]
-
Recommended Action: Re-analyze the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and molecular weight. Assess purity using HPLC.[1]
-
-
Solubility Issues: Due to its aromatic nature, this compound is likely to have low solubility in aqueous solutions.[1] Poor solubility can lead to underestimated activity and variable data.[2]
-
Compound Stability: The compound may be degrading in the assay medium over the course of the experiment.
-
Recommended Action: Assess the stability of this compound in your assay medium under experimental conditions (e.g., 37°C, 5% CO₂).
-
Troubleshooting Workflow for Low Bioactivity:
Caption: A stepwise workflow for troubleshooting low bioactivity.
Issue 2: High variability between replicate wells or experiments.
High variability in your results can obscure the true effect of this compound. This often points to issues with compound handling, assay setup, or cell health.
Potential Causes and Solutions:
-
Incomplete Solubilization: If the compound is not fully dissolved, the actual concentration will vary between wells.
-
Recommended Action: Ensure your stock solution in DMSO is fully dissolved. After diluting into the aqueous assay buffer, visually inspect for any precipitation. Use a plate reader to measure light scattering to detect sub-visible precipitation.[1]
-
-
Cell Plating Inconsistency: Uneven cell distribution across the plate can lead to significant variability.
-
Recommended Action: Ensure thorough mixing of the cell suspension before and during plating.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell health.
-
Recommended Action: Avoid using the outer wells for experimental data. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Reagent Degradation: Degradation of critical reagents can introduce variability over the course of an experiment or between experiments.
-
Recommended Action: Aliquot reagents to avoid repeated freeze-thaw cycles. Monitor the stability of reagents throughout the experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Due to its aromatic structure, this compound is expected to have low aqueous solubility.[1] The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1] It is crucial to then dilute this stock solution in the assay medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to cells.[1]
Q2: My compound shows activity in a primary screen, but I suspect it might be a false positive. How can I confirm this?
A2: False positives in high-throughput screening (HTS) can arise from assay interference rather than true biological activity.[3] To rule out false positives, you should:
-
Perform Counter-Screens: These are assays designed to identify compounds that interfere with the detection method (e.g., autofluorescence).[3][4]
-
Use Orthogonal Assays: Confirm the biological activity using a different assay that relies on an alternative detection technology or measures a downstream biological event.[3][4]
-
Visually Inspect for Precipitation: Compound precipitation can interfere with optical-based readouts.
Q3: Could this compound be interfering with my assay technology?
A3: Yes, some compounds can interfere with specific assay technologies, leading to false readouts.[5] This is particularly relevant in HTS campaigns. For example, compounds can be autofluorescent in fluorescence-based assays or inhibit reporter enzymes like luciferase. If you suspect assay interference, running control experiments without the biological target but with the compound and detection reagents can help identify such issues.
Q4: What are the potential mechanisms of action for thiourea derivatives like this compound?
A4: Thiourea derivatives exhibit a wide range of biological activities, and their mechanisms can be diverse.[6][7] Some known mechanisms for this class of compounds include:
-
Enzyme Inhibition: Thioureas are known to inhibit various enzymes, including tyrosinase and oxidoreductases.[7][8][9]
-
Anticancer Activity: Some substituted thioureas have demonstrated cytotoxic effects against cancer cell lines and may act by inducing apoptosis or inhibiting signaling pathways like VEGF receptor or EGFR kinase.[6][10]
-
Antioxidant Activity: Certain thiourea derivatives have shown potent antioxidant properties.[6][7]
Potential Signaling Pathway Inhibition by a Thiourea Derivative:
Caption: Hypothetical inhibition of a kinase signaling pathway.
Data Presentation
Table 1: Troubleshooting Compound Solubility and Stability
| Potential Issue | Recommended Action | Experimental Protocol |
| Poor Solubility | Determine the solubility of the compound in the final assay buffer.[1] | Visual Inspection: Prepare a stock solution in DMSO and dilute it to the highest tested concentration in the assay medium. Visually inspect for any precipitation.[1]Light Scattering: Use a plate reader to measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to detect sub-visible precipitation.[1] |
| Compound Degradation | Assess the stability of the compound in the assay medium over the course of the experiment. | Time-course HPLC Analysis: Prepare the compound in the assay medium at the highest concentration used. Incubate under the same conditions as the bioassay (e.g., 37°C, 5% CO₂). At different time points (e.g., 0, 24, 48 hours), take an aliquot and analyze by HPLC to check for the appearance of degradation products.[1] |
Table 2: Key HTS Quality Control Metrics
| Metric | Formula | Desired Value | Interpretation |
| Signal-to-Background (S/B) | Mean(Signal) / Mean(Background) | > 10 (assay dependent) | Measures the dynamic range of the assay.[3] |
| Z'-factor | 1 - [3 * (SDSignal + SDBackground) / |MeanSignal - MeanBackground|] | > 0.5 | Indicates the robustness and reproducibility of the assay. A value below 0.5 suggests the assay is not reliable for screening.[3] |
Experimental Protocols
Protocol 1: Assessing Compound Solubility by Light Scattering
Objective: To quantitatively assess the solubility of this compound in the final assay buffer to identify potential precipitation that may lead to inconsistent results.[1]
Materials:
-
This compound
-
DMSO (anhydrous)
-
Assay buffer (e.g., PBS, DMEM)
-
96-well clear bottom plate
-
Plate reader with light scattering or absorbance reading capabilities
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is fully dissolved.
-
Create a serial dilution of the compound in DMSO.
-
In a 96-well plate, dilute the compound from the DMSO stock into the assay buffer to the final desired concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%).
-
Include a vehicle control (assay buffer + 0.5% DMSO) and a buffer-only blank.
-
Incubate the plate under the same conditions as your biological assay (e.g., 30 minutes at 37°C).
-
Measure light scattering at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in signal compared to the vehicle control indicates precipitation.
Protocol 2: Optimizing a Cell-Based HTS Assay
Objective: To determine the optimal conditions for a cell-based assay to ensure a robust signal window and minimize variability when screening compounds like this compound.[3]
Materials:
-
Stable cell line relevant to the biological target
-
Cell culture medium with varying serum concentrations (e.g., 2.5%, 5%, 10% FBS)
-
Assay-specific reagents (e.g., activating ligand, positive control inhibitor)
-
This compound
-
DMSO
-
384-well plates
-
Plate reader for signal detection (e.g., luminescence, fluorescence)
Methodology:
-
Cell Seeding: Plate cells at varying densities (e.g., 5,000, 10,000, and 20,000 cells/well) in media with different serum concentrations. Incubate for 24 hours.[3]
-
Compound Addition: Add positive and negative controls (e.g., known activator/inhibitor and DMSO vehicle, respectively) to appropriate wells. Add a concentration range of this compound to test wells.
-
Incubation: Incubate for a predetermined time based on the assay's biological endpoint.
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and read the plates on a compatible plate reader.[3]
-
Data Analysis: Calculate the Signal-to-Background ratio and Z'-factor for each condition.[3] The condition with the highest Z'-factor (ideally >0.5) and a sufficient S/B ratio is considered optimal.
Experimental Workflow for Assay Optimization:
Caption: Workflow for optimizing a cell-based HTS assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Unlocking High-Throughput Screening Strategies - Evotec [evotec.com]
- 5. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. selleckchem.com [selleckchem.com]
- 9. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of 1-(2-Ethoxyphenyl)-2-thiourea and its Analogs in Drug Discovery
For Immediate Release
[City, State] – [Date] – In the dynamic field of drug development, the quest for novel therapeutic agents with enhanced efficacy and minimal side effects is perpetual. Thiourea derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities. This guide provides a comprehensive comparison of the efficacy of 1-(2-Ethoxyphenyl)-2-thiourea with other notable thiourea analogs, supported by experimental data, detailed methodologies, and mechanistic insights. This document is intended for researchers, scientists, and professionals in the drug development sector to facilitate informed decisions in the pursuit of new therapeutic leads.
Data Presentation: A Quantitative Comparison of Thiourea Analogs
The following tables summarize the biological activities of this compound and a selection of its analogs from various studies. The data is presented to allow for a clear and objective comparison of their potency in different therapeutic areas.
Table 1: Comparative Anticancer Activity of Thiourea Derivatives (IC50 in µM)
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| This compound | A549 (Lung) | Data not available | - |
| MCF-7 (Breast) | Data not available | - | |
| HCT116 (Colon) | Data not available | - | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2[1] | [1] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8[2] | [2] |
| N-((4-(4-(Dimethylamino)phenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)carbamothioyl)-4-methylbenzenesulphonamide | MCF-7 (Breast) | Data not available | [3] |
| 1-(2,3-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (Colon) | Data not available | [4] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11[5] | [5] |
Note: The absence of data for this compound highlights a gap in the current publicly available research and underscores the need for further investigation into its specific anticancer properties.
Table 2: Comparative Antioxidant Activity of Thiourea Derivatives (IC50 in µg/mL)
| Compound/Analog | DPPH Assay IC50 (µg/mL) | Reference |
| This compound | Data not available | - |
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45[6] | [6] |
| 4-[3-(phenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2a) | Better than BHT | [2] |
| 4-[3-(4-chlorophenyl)thioureido]-N-(6-chloropyrazin-2-yl)benzenesulfonamide (2c) | Better than BHT | [2] |
Note: While specific IC50 values for some compounds were not provided in the source material, their activity was noted as superior to the standard antioxidant Butylated Hydroxytoluene (BHT).
Table 3: Comparative Enzyme Inhibition Activity of Thiourea Derivatives
| Compound/Analog | Enzyme | Inhibition (IC50 or Ki) | Reference |
| This compound | Not available | Not available | - |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | Acetylcholinesterase (AChE) | IC50 = 50 µg/mL[7] | [7] |
| Butyrylcholinesterase (BChE) | IC50 = 60 µg/mL[7] | [7] | |
| Substituted pyrimidine-based sulphonyl thioureas (7a-m) | Carbonic Anhydrase I (hCA I) | KI = 42.14–298.61 nM[3] | [3] |
| Carbonic Anhydrase II (hCA II) | KI = 31.42–82.91 nM[3] | [3] | |
| (E)-2-(1-Phenylethylidene)hydrazine-1-carbothioamide | S. pasteurii urease | Ki = 0.39 ± 0.01 μM[8] | [8] |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the thiourea derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is used to determine the free radical scavenging activity of a compound.
Protocol:
-
Solution Preparation: Prepare a stock solution of the thiourea derivative in a suitable solvent (e.g., methanol or ethanol). Prepare a 0.1 mM working solution of DPPH in the same solvent.[10]
-
Reaction Mixture: In a 96-well plate, add 100 µL of different concentrations of the test compound to the wells. Add 100 µL of the DPPH working solution to initiate the reaction.[11]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11][12]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[10][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100, where Acontrol is the absorbance of the DPPH solution without the sample and Asample is the absorbance of the sample with the DPPH solution.[11] The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Mechanistic Insights and Signaling Pathways
Thiourea derivatives exert their biological effects through various mechanisms of action, often involving the modulation of key signaling pathways.
Anticancer Mechanisms
Thiourea-based compounds have been shown to inhibit cancer cell proliferation by targeting critical components of signaling cascades. For instance, some derivatives act as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR-2, which is crucial for angiogenesis, the formation of new blood vessels that tumors need to grow.[1] Others interfere with the RAS-RAF-MAPK pathway, a central signaling cascade that regulates cell growth and survival.[1]
Experimental Workflow for Efficacy Comparison
The systematic evaluation of novel thiourea derivatives follows a structured workflow to ensure comprehensive and comparable data.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives | MDPI [mdpi.com]
- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. atcc.org [atcc.org]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Validation of 1-(2-Ethoxyphenyl)-2-thiourea's anticancer activity in vivo
Disclaimer: This guide provides a comparative overview of the anticancer activity of thiourea derivatives based on available preclinical data. It is important to note that no specific in vivo studies for 1-(2-Ethoxyphenyl)-2-thiourea were identified in the public domain at the time of this review. Therefore, this document synthesizes findings from studies on various structurally related thiourea derivatives and compares their potential efficacy with established anticancer agents. The in vitro data for thiourea derivatives is presented as a proxy for their potential potency.
Introduction
Thiourea derivatives have emerged as a promising class of compounds in anticancer drug discovery, demonstrating a wide range of biological activities.[1][2] These compounds have been shown to inhibit the proliferation of various cancer cell lines and may even reverse drug resistance.[1][3] Their anticancer effects are often attributed to their ability to target multiple signaling pathways involved in cancer progression, including those related to angiogenesis and cell signaling.[1][3] This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the anticancer potential of thiourea derivatives against commonly used chemotherapeutic and targeted agents.
Comparative Efficacy Data
The following tables summarize the available quantitative data for various thiourea derivatives and standard anticancer drugs. Due to the lack of direct comparative in vivo studies for many thiourea compounds, in vitro cytotoxicity data (IC50 values) are presented to indicate their potency against different cancer cell lines. This is juxtaposed with in vivo tumor growth inhibition data for established drugs from xenograft models.
Table 1: In Vitro Cytotoxicity of Selected Thiourea Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | - | - |
| SkBR3 (Breast) | 0.7 | - | - | |
| Bis-thiourea derivative (Compound 45) | HCT116 (Colon) | 1.1 | Doxorubicin | - |
| A549 (Lung) | 1.2 | Doxorubicin | - | |
| MCF-7 (Breast) | 2.4 | Doxorubicin | - | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | - | - |
Data synthesized from multiple sources indicating the potent in vitro activity of various thiourea derivatives against several cancer cell lines.[4]
Table 2: In Vivo Efficacy of Standard Anticancer Agents in Xenograft Models
| Drug | Dosage and Schedule | Tumor Model (Cell Line) | Tumor Growth Inhibition (TGI) | Reference |
| Doxorubicin | Not specified | Human colon tumors | No statistically significant TGI | [5] |
| Doxorubicin-loaded DNA-AuNP | - | SK-OV-3 (Ovarian) xenograft | ~2.5 times higher TGI than free Doxorubicin | [6][7] |
| Cisplatin | 2.0-2.5 mg/kg, every other day | ME-180 (Cervical), A549 (Lung), NIH:OVCAR-3 (Ovarian) xenografts | Significant tumor shrinkage, especially when combined with BV10 | [8] |
| Sorafenib | 40 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | 63% | [9] |
| 80 mg/kg/day | Orthotopic Anaplastic Thyroid Carcinoma | 93% | [9] | |
| 50 mg/kg/day | Hepatocellular Carcinoma Xenografts | 85% | [10] | |
| 100 mg/kg/day | Hepatocellular Carcinoma Xenografts | 96% | [10] | |
| Erlotinib | 100 mg/kg/day | BxPC-3 (Pancreatic) xenograft | ~74.5% | [11] |
| 100 mg/kg/day | A549 (NSCLC) xenograft | 93% | [12] |
Experimental Protocols
A generalized protocol for evaluating the in vivo anticancer activity of a test compound (e.g., a thiourea derivative) using a xenograft mouse model is detailed below. This protocol is based on standard methodologies reported in the literature for preclinical cancer research.[5][8][9][10][11][12]
In Vivo Xenograft Model Protocol
-
Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice, such as female athymic nude (nu/nu) or NOD-SCID mice, aged 6-8 weeks, are used. Animals are housed in a pathogen-free environment.
-
Tumor Implantation: A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in sterile medium or Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups.
-
Test Group: Receives the thiourea derivative at various doses, administered via a suitable route (e.g., oral gavage, intraperitoneal or intravenous injection).
-
Positive Control Group: Receives a standard anticancer drug (e.g., Doxorubicin, Cisplatin, Sorafenib, or Erlotinib) at a clinically relevant dose and schedule.
-
Vehicle Control Group: Receives the vehicle (e.g., saline, DMSO solution) used to dissolve the test compound and control drug.
-
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): The primary endpoint is the inhibition of tumor growth in the treated groups compared to the vehicle control group. TGI is calculated as the percentage difference in the mean tumor volume between treated and control groups at the end of the study.
-
Survival Analysis: In some studies, animals are monitored for survival, and Kaplan-Meier survival curves are generated.
-
-
Toxicity Assessment:
-
Body Weight: Animal body weight is monitored regularly as an indicator of systemic toxicity.
-
Clinical Observations: Animals are observed for any signs of distress or adverse effects.
-
Histopathology: At the end of the study, major organs may be collected for histological analysis to assess any treatment-related toxicity.
-
-
Statistical Analysis: The statistical significance of differences in tumor growth and other parameters between the groups is determined using appropriate statistical tests, such as t-tests or ANOVA.
Signaling Pathways and Mechanisms of Action
Thiourea derivatives exert their anticancer effects by targeting various key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[1][3] A common target for many thiourea derivatives, as well as for comparative drugs like Sorafenib, is the Receptor Tyrosine Kinase (RTK) pathway, particularly the Vascular Endothelial Growth Factor Receptor (VEGFR).
Caption: VEGFR signaling pathway targeted by thiourea derivatives and Sorafenib.
Experimental and Logical Workflows
The process of evaluating a novel anticancer compound like a thiourea derivative involves a structured workflow from initial screening to in vivo validation.
Caption: Workflow for in vivo validation of a thiourea derivative's anticancer activity.
Conclusion
While direct in vivo comparative data for this compound is currently unavailable, the broader class of thiourea derivatives demonstrates significant anticancer potential in preclinical studies. Their potent in vitro cytotoxicity against a range of cancer cell lines suggests they are promising candidates for further development.[4] The established in vivo efficacy of comparator drugs like Sorafenib and Erlotinib sets a benchmark for the performance of novel thiourea derivatives in future xenograft studies.[9][10][12] The multifaceted mechanisms of action of thiourea derivatives, often targeting key oncogenic pathways like VEGFR signaling, provide a strong rationale for their continued investigation as next-generation anticancer agents.[1][3] Future research should focus on conducting rigorous in vivo studies to fully characterize the efficacy and safety profiles of promising thiourea compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor activity of erlotinib in the BxPC-3 pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of erlotinib (OSI-774, Tarceva) alone or in combination in human non-small cell lung cancer tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Thiourea Derivatives: A Comparative Analysis of Cross-Reactivity Against Cancer Cell Lines
A comprehensive review of the cytotoxic effects of various thiourea compounds, offering insights into their potential as anticancer agents. While specific cross-reactivity data for 1-(2-Ethoxyphenyl)-2-thiourea is not publicly available, this guide provides a comparative analysis of structurally related thiourea derivatives, supported by experimental data from recent studies.
Thiourea and its derivatives have emerged as a versatile class of organic compounds with significant potential in cancer therapy.[1] Their chemical structure allows for diverse modifications, leading to a broad range of biological activities. These compounds have been shown to inhibit the growth of numerous cancer cell lines, and in some cases, even reverse treatment resistance.[2] This guide summarizes key findings on the cross-reactivity of various thiourea derivatives against different cell lines, details common experimental protocols, and visualizes relevant biological pathways and workflows.
Comparative Cytotoxicity of Thiourea Derivatives
The anticancer activity of thiourea derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound in inhibiting cell growth. The following tables summarize the cytotoxic activities of several thiourea derivatives from recent studies.
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | Doxorubicin | - |
| 3-(4-methoxy-3-(2-methoxypyridin-4-yl)phenyl)-N-(4-methoxyphenyl)azetidine-1-carbothioamide | PC3 (Prostate) | 0.25 | Doxorubicin | - |
| U251 (Glioblastoma) | 0.60 | Doxorubicin | - | |
| A431 (Skin) | 0.03 | Doxorubicin | - | |
| 786-O (Kidney) | 0.03 | Doxorubicin | - | |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 | |
| MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 | |
| 1-(4-hexylbenzoyl)-3-methylthiourea | T47D (Breast) | 179 | Hydroxyurea | 1803 |
| MCF-7 (Breast) | 390 | Hydroxyurea | 2829 | |
| HeLa (Cervical) | 412 | Hydroxyurea | 5632 | |
| WiDr (Colon) | 433 | Hydroxyurea | 1803 | |
| ATX 11 (iodine at meta position) | HK-1 (Nasopharyngeal) | 4.7 | Cisplatin | 8.9 |
Selectivity of Thiourea Derivatives
A crucial aspect of cancer chemotherapy is the selectivity of a drug towards cancer cells over normal, healthy cells. Several studies have investigated the cytotoxicity of thiourea derivatives in non-cancerous cell lines to assess their safety profile.
| Compound | Cancer Cell Line | Cancer IC50 (µM) | Normal Cell Line | Normal Cell Viability/Toxicity |
| 4-(7-chloro-quinoline-4-yl)-piperazine-1-carbothioic acid (2-morpholine-4-yl-ethyl)-amide | MDA-MB-231 (Breast) | 3.0 - 4.6 | 184B5, MCF10A (Breast Epithelial) | 7 to 11-fold selective to cancer cells |
| Podophyllotoxin-thiourea derivatives | DU-145 (Prostate) | 0.50 - 7.89 | RWPE-1 (Prostate) | Safe for use |
| 1,3-disubstituted 3-(trifluoromethyl)phenylthiourea analogs | SW480, SW620 (Colon), PC3 (Prostate), K-562 (Leukemia) | ≤ 10 | HaCaT (Keratinocytes) | Favorable selectivity over normal cells |
| Various thiourea compounds | - | - | 3T3 (Fibroblast) | Nontoxic up to 25 µg/mL |
Experimental Protocols
The evaluation of the anticancer activity of thiourea derivatives typically involves a series of in vitro assays.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiourea derivatives and a control compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. Various assays can be used to detect apoptosis.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the induction of apoptosis.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for understanding complex biological processes and experimental procedures.
Caption: A typical workflow for in vitro cytotoxicity screening of chemical compounds.
Many thiourea derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4]
Caption: Inhibition of the EGFR signaling pathway by a thiourea derivative.
Conclusion
The studies reviewed here demonstrate the significant potential of thiourea derivatives as a versatile scaffold for the development of novel anticancer agents. These compounds have shown potent activity against a wide range of cancer cell lines, including those of the lung, breast, colon, prostate, and liver. Furthermore, several derivatives have exhibited promising selectivity for cancer cells over normal cells, a critical factor for minimizing side effects in chemotherapy. While specific experimental data on this compound remains to be published, the broader class of thiourea derivatives continues to be a fertile ground for the discovery of new and effective cancer therapies. Future research will likely focus on optimizing the structure of these compounds to enhance their potency, selectivity, and pharmacokinetic properties.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-(2-Ethoxyphenyl)-2-Thiourea Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiourea scaffold, characterized by the N-C(S)-N core, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(2-ethoxyphenyl)-2-thiourea derivatives, focusing on their enzyme inhibitory, antimicrobial, and cytotoxic properties. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, this document aims to serve as a valuable resource for the rational design of novel therapeutic agents.
Core Structure and Key Pharmacophoric Features
The this compound core structure combines an ethoxyphenyl ring and a thiourea moiety. The biological activity of these derivatives is significantly influenced by the nature of the substituent (R) attached to the second nitrogen atom of the thiourea group. The lipophilicity, electronic properties, and steric bulk of the 'R' group play a crucial role in target binding and overall efficacy. The sulfur atom and the N-H protons are key hydrogen bonding donors and acceptors, facilitating interactions with biological macromolecules.
Comparative Biological Activities
While specific data for a broad range of this compound derivatives is dispersed across scientific literature, this guide collates and compares representative data from studies on closely related analogs to elucidate the SAR.
Enzyme Inhibition
Thiourea derivatives are known to inhibit various enzymes, including urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The inhibitory activity is often attributed to the chelation of metal ions in the enzyme's active site by the sulfur atom of the thiourea.
Table 1: Urease Inhibitory Activity of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids [1]
| Compound | R Group | IC50 (µM) |
| 4a | 2-chlorophenyl | 0.0102 ± 0.0031 |
| 4b | 3-chlorophenyl | 0.0125 ± 0.0045 |
| 4c | 4-chlorophenyl | 0.0041 ± 0.0021 |
| 4d | 2-methylphenyl | 0.0118 ± 0.0018 |
| 4e | 4-methylphenyl | 0.0093 ± 0.0013 |
| 4f | 2-nitrophenyl | 0.0029 ± 0.0019 |
| 4g | 3-nitrophenyl | 0.0035 ± 0.0015 |
| 4h | 4-nitrophenyl | 0.0022 ± 0.0012 |
| 4i | 3,4-dichlorophenyl | 0.0019 ± 0.0011 |
| 4j | 2,4-dichlorophenyl | 0.0025 ± 0.0015 |
| Thiourea (Standard) | - | 4.7455 ± 0.0545 |
SAR Insights:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl), on the phenyl ring generally enhances urease inhibitory activity. This is evident from the lower IC50 values of compounds with these substituents.
-
Position of substituent: The position of the substituent on the phenyl ring also influences activity. For instance, the 4-chloro substituted derivative (4c) showed better activity than the 2-chloro (4a) and 3-chloro (4b) analogs.
-
Multiple substituents: Di-substituted derivatives, particularly with chloro groups (4i and 4j), demonstrated potent inhibition.
Antimicrobial Activity
Thiourea derivatives have shown significant promise as antimicrobial agents, targeting both bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with cellular respiration.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives against Bacterial Strains
| Compound | Test Organism | MIC (µg/mL) | Reference |
| TD4 | Staphylococcus aureus (MRSA) | 2-16 | [2] |
| 1-(2-ethoxyphenyl)-3-(4-chlorophenyl)thiourea | Staphylococcus aureus | - | Data not available in search results |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | Escherichia coli | 32 | [3] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | Pseudomonas aeruginosa | 32 | [3] |
| Thiourea derivatives of 2-amino-1,3-thiazole (Compound 3) | Staphylococcus aureus | 2-32 | [4] |
| Thiourea derivatives of 2-amino-1,3-thiazole (Compound 9) | Staphylococcus aureus | 2-32 | [4] |
SAR Insights:
-
Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, on the aromatic ring attached to the thiourea moiety often leads to enhanced antibacterial activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, is a critical factor for cell membrane penetration and, consequently, antimicrobial efficacy.
-
Heterocyclic moieties: The incorporation of heterocyclic rings, such as thiazole, can significantly improve the antimicrobial spectrum and potency.
Cytotoxic Activity
The anticancer potential of thiourea derivatives has been extensively investigated. These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.
Table 3: Cytotoxic Activity (IC50) of Thiourea Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dichlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | 1.5 ± 0.72 | Data not available in search results |
| 1-(4-chlorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | 7.6 ± 1.75 | Data not available in search results |
| 1-(3-chloro-4-fluorophenyl)-3-(3-(trifluoromethyl)phenyl)thiourea | SW620 (colon cancer) | 9.4 ± 1.85 | Data not available in search results |
| Phenethyl derivative 6 | HTB-140 (melanoma) | 13.95 ± 2.5 | [5] |
| Phenethyl derivative 6 | A549 (lung carcinoma) | 15.74 ± 1.7 | [5] |
| Phenethyl derivative 6 | CaCo-2 (colorectal adenocarcinoma) | 14.8 ± 1.9 | [5] |
SAR Insights:
-
Electron-withdrawing groups: Similar to antimicrobial and enzyme inhibitory activities, the presence of strong electron-withdrawing groups like trifluoromethyl (-CF3) and halogens on the phenyl rings generally correlates with higher cytotoxic potency.
-
Substitution pattern: The substitution pattern on the aromatic rings is crucial. For instance, the 3,4-dichloro substitution pattern was found to be highly effective.
-
Lipophilicity: A balance in lipophilicity is essential for cell membrane permeability and interaction with intracellular targets.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key biological assays.
Urease Inhibition Assay (Indophenol Method)
This assay determines the inhibitory effect of a compound on the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
-
Preparation of Solutions:
-
Urease enzyme solution (Jack bean urease).
-
Urea solution (substrate).
-
Phosphate buffer (pH 7.0).
-
Phenol reagent (phenol and sodium nitroprusside).
-
Alkali reagent (sodium hydroxide and sodium hypochlorite).
-
Test compound solutions at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the urease enzyme with the test compound in phosphate buffer for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the urea solution.
-
After a defined incubation period, stop the reaction.
-
Add the phenol and alkali reagents to develop a colored indophenol complex with the ammonia produced.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
-
Standardized microbial inoculum (0.5 McFarland standard).
-
96-well microtiter plates.
-
Test compound solutions at various concentrations.
-
Positive control (microorganism without compound) and negative control (broth only).
-
-
Assay Procedure:
-
Serially dilute the test compound in the microtiter plate wells containing the appropriate broth.
-
Inoculate each well with the standardized microbial suspension.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Culture the desired cancer cell line in a suitable medium in a 96-well plate.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Visualizing Workflows and Pathways
Graphical representations are essential for understanding complex processes and relationships.
Caption: Workflow for the Broth Microdilution Antimicrobial Susceptibility Test.
Caption: Proposed mechanism of urease inhibition by thiourea derivatives.
Conclusion
The this compound scaffold represents a versatile platform for the development of potent bioactive molecules. The structure-activity relationship studies, though often based on closely related analogs, consistently highlight the importance of substituents on the second phenyl ring in modulating enzyme inhibitory, antimicrobial, and cytotoxic activities. Specifically, the incorporation of electron-withdrawing groups and the optimization of lipophilicity are key strategies for enhancing potency. The provided experimental protocols and workflow diagrams offer a practical framework for researchers to systematically evaluate novel derivatives and advance the discovery of new therapeutic agents. Further research focusing on the synthesis and comprehensive biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 5. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(2-Ethoxyphenyl)-2-thiourea and Urea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-(2-Ethoxyphenyl)-2-thiourea and analogous urea derivatives. This document outlines their synthesis, biological activities, and mechanisms of action, supported by experimental data from existing literature to facilitate further research and development in medicinal chemistry.
Synthesis and Chemical Properties
The synthesis of this compound and its urea counterpart generally follows established protocols for the formation of thiourea and urea linkages. These methods are versatile and can be adapted for a wide range of derivatives.
General Synthesis of this compound:
A common and efficient method for the synthesis of N-aryl thioureas involves the reaction of an amine with an isothiocyanate. In the case of this compound, 2-ethoxyaniline would be reacted with a suitable isothiocyanate source, such as ammonium or potassium thiocyanate, in the presence of an acid catalyst. Alternatively, 2-ethoxyphenyl isothiocyanate can be reacted with ammonia. The reaction is typically carried out in a suitable solvent like dichloromethane or ethanol at room temperature or with gentle heating.
General Synthesis of 1-(2-Ethoxyphenyl)-urea:
The synthesis of the corresponding urea derivative, 1-(2-Ethoxyphenyl)-urea, can be achieved by reacting 2-ethoxyaniline with an isocyanate, such as potassium isocyanate, in the presence of an acid. Another common method involves the reaction of 2-ethoxyaniline with phosgene or a phosgene equivalent to form an isocyanate intermediate, which is then reacted with ammonia.
The characterization of these compounds is typically performed using standard spectroscopic methods, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to confirm their chemical structures.
Comparative Biological Activity
Thiourea and urea derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The substitution pattern on the aryl ring significantly influences the potency and selectivity of these compounds.
Anticancer Activity
Numerous studies have demonstrated the potential of thiourea and urea derivatives as anticancer agents. They are known to target various signaling pathways crucial for cancer cell proliferation and survival, such as the Raf/MEK/ERK and VEGFR pathways.[2] Generally, thiourea derivatives have shown more potent anticancer activity in several studies when compared to their direct urea analogs.[2]
Below are tables summarizing the cytotoxic activity (IC₅₀ values) of various structurally related thiourea and urea derivatives against different cancer cell lines.
Table 1: Comparative Cytotoxicity of Thiourea Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [1] |
| 1-Aroyl-3-arylthioureas | Various | Moderate to Potent | [3] |
| Benzothiazole-bearing thioureas (2d, 5c, 5d) | MCF-7 (Breast) | 18-26 | [4] |
| Benzothiazole-bearing thioureas (2d, 5c, 5d) | HeLa (Cervical) | 38-46 | [4] |
| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 ± 1.52 | [5] |
Table 2: Comparative Cytotoxicity of Urea Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,3-bis(4-(trifluoromethyl)phenyl)urea | A549 (Lung) | 22.8 | [1] |
| Diaryl urea derivatives | Various | Variable | [6] |
| Salinomycin urea derivatives | SW620 (Colon) | 2-10 fold higher than Salinomycin | [7] |
Antimicrobial Activity
Both thiourea and urea derivatives have been investigated for their antimicrobial properties against a range of bacteria and fungi. The replacement of the oxygen atom in urea with sulfur in thiourea can significantly impact the compound's interaction with microbial targets.
The following tables present the Minimum Inhibitory Concentration (MIC) values for various thiourea and urea derivatives against different microbial strains.
Table 3: Comparative Antimicrobial Activity of Thiourea Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| N-Aryl thiourea derivatives | S. aureus, P. aeruginosa | Significant activity | [3] |
| Benzothiazole-bearing thioureas (1b, 2b, 3b, 4b, 5b) | Various bacteria and fungi | Broad spectrum | [4] |
| Thiourea derivative TD4 | MRSA | 2-16 | [8] |
| Acylthioureas | Various | 500-1000 | [1] |
Table 4: Comparative Antimicrobial Activity of Urea Derivatives
| Compound/Derivative | Microbial Strain | Growth Inhibition (%) | Reference |
| Adamantyl urea derivative (3l) | A. baumannii | 94.5 | [9] |
| Various urea derivatives | Various bacteria and fungi | Variable | [10] |
| Anacardic acid urea derivatives | E. coli, P. aeruginosa, S. aureus | Moderate to good | [11] |
Experimental Protocols
Synthesis of N-Aryl Thiourea Derivatives (General Protocol)
This protocol is a general representation and can be adapted for the synthesis of this compound.
Materials:
-
Substituted aniline (e.g., 2-ethoxyaniline)
-
Ammonium thiocyanate or Potassium thiocyanate
-
Hydrochloric acid
-
Solvent (e.g., Ethanol, Dichloromethane)
Procedure:
-
Dissolve the substituted aniline in the chosen solvent.
-
Add an equimolar amount of ammonium thiocyanate and a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into crushed ice.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-aryl thiourea derivative.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines
-
Culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 100-200 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Test compounds (dissolved in DMSO)
-
Standard antibiotic/antifungal as a positive control
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum with a standardized concentration (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compounds in the wells of a 96-well plate containing the growth medium.
-
Inoculate each well with the microbial suspension.
-
Include a positive control (microorganism without any compound) and a negative control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
Urea and thiourea derivatives exert their biological effects through various mechanisms, often by interacting with key enzymes and signaling pathways involved in disease progression.
Anticancer Mechanisms
In cancer, these compounds are frequently reported to inhibit protein kinases, which are crucial for cell signaling and proliferation. The Raf/MEK/ERK and VEGFR signaling pathways are common targets.[2] Inhibition of these pathways can lead to cell cycle arrest and apoptosis (programmed cell death).
Caption: Inhibition of the Raf-MEK-ERK signaling pathway by thiourea/urea derivatives.
Caption: Inhibition of the VEGFR signaling pathway by thiourea/urea derivatives.
Antimicrobial Mechanisms
The antimicrobial action of thiourea and urea derivatives can involve multiple mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and interference with microbial metabolism.
Caption: General experimental workflow for the development of thiourea and urea derivatives.
Conclusion
This comparative guide highlights the significant potential of this compound and related urea derivatives as scaffolds in drug discovery. The available data on analogous compounds suggest that thiourea derivatives often exhibit superior biological activity compared to their urea counterparts, particularly in the context of anticancer applications. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers initiating or advancing studies in this area. Further investigation into the specific synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential and to enable a direct and precise comparison with its urea analog.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 9. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Confirming the Binding Site of Thiourea-Based Inhibitors on a Target Protein: A Comparative Guide
This guide provides a comprehensive overview of the experimental methodologies used to confirm and characterize the binding site of small molecule inhibitors, using the hypothetical compound 1-(2-Ethoxyphenyl)-2-thiourea as a representative example. We will compare its binding profile with alternative compounds targeting the same hypothetical protein, "Kinase X." This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and two alternative inhibitors against Kinase X, as determined by various biophysical techniques. Lower values indicate stronger binding.
| Compound | Method | Binding Affinity (Kd) | IC50 | Stoichiometry (N) |
| This compound | Surface Plasmon Resonance (SPR) | 150 nM | 300 nM | 1.1 |
| Isothermal Titration Calorimetry (ITC) | 180 nM | 0.98 | ||
| Alternative Inhibitor A (Urea-based) | Surface Plasmon Resonance (SPR) | 450 nM | 900 nM | 1.0 |
| Isothermal Titration Calorimetry (ITC) | 500 nM | 1.02 | ||
| Alternative Inhibitor B (Thiazole-based) | Surface Plasmon Resonance (SPR) | 95 nM | 180 nM | 0.95 |
| Isothermal Titration Calorimetry (ITC) | 110 nM | 1.05 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and verifying the binding data.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[1][2][3]
-
Immobilization of Target Protein:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Recombinant Kinase X (100 µg/mL in 10 mM sodium acetate, pH 4.5) is injected over the activated surface until the desired immobilization level is reached (approximately 10,000 response units).
-
The surface is then deactivated with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A serial dilution of this compound and alternative inhibitors (ranging from 1 µM to 1 nM) is prepared in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Each concentration is injected over the sensor surface for 180 seconds, followed by a 300-second dissociation phase.
-
The sensor surface is regenerated between cycles with an injection of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the data to a 1:1 Langmuir binding model.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters.[1][3][4]
-
Sample Preparation:
-
Kinase X is dialyzed overnight against the ITC running buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl).
-
The protein concentration is adjusted to 20 µM and loaded into the sample cell.
-
This compound and alternative inhibitors are dissolved in the same buffer to a concentration of 200 µM and loaded into the injection syringe.
-
-
Titration:
-
The experiment is performed at 25°C.
-
A series of 20 injections (2 µL each) of the inhibitor solution are made into the protein-containing sample cell at 150-second intervals.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a single-site binding model to determine the binding affinity (Kd), stoichiometry (N), and enthalpy of binding (ΔH).
-
X-Ray Crystallography
X-ray crystallography provides high-resolution structural information about the protein-ligand complex, confirming the precise binding site and orientation.[5]
-
Crystallization:
-
Purified Kinase X is concentrated to 10 mg/mL.
-
The protein is co-crystallized with a 5-fold molar excess of this compound.
-
Crystals are grown using the hanging drop vapor diffusion method at 20°C, with a reservoir solution containing 0.1 M MES pH 6.5, 1.6 M ammonium sulfate, and 5% PEG 400.
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data is collected at a synchrotron source.
-
The structure is solved by molecular replacement using the apo-protein structure as a search model.
-
The inhibitor molecule is manually fitted into the resulting electron density map, and the structure is refined.
-
Visualizations
The following diagrams illustrate key workflows and pathways related to the confirmation of the inhibitor's binding site.
Caption: Workflow for identifying and validating the binding site of a small molecule inhibitor.
Caption: Schematic of a Surface Plasmon Resonance (SPR) experiment for measuring protein-ligand interactions.
Caption: Hypothetical signaling pathway inhibited by this compound binding to Kinase X.
References
Reproducibility of published synthesis methods for 1-(2-Ethoxyphenyl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible and reproducible synthetic methods for the preparation of 1-(2-Ethoxyphenyl)-2-thiourea, a molecule of interest in medicinal chemistry and drug development. The absence of a specifically published, peer-reviewed synthesis protocol for this compound necessitates the adaptation of established general methods for thiourea synthesis. This document outlines two such adapted methods, providing detailed experimental protocols, a comparison of their key features, and visual representations of the synthetic pathways. The information presented is intended to aid researchers in selecting the most suitable method based on available resources, desired scale, and safety considerations.
Method 1: From 2-Ethoxyphenyl Isothiocyanate and Ammonia
This approach represents a direct and often high-yielding route to monosubstituted thioureas. The reaction involves the nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group of 2-ethoxyphenyl isothiocyanate.
Experimental Protocol
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-ethoxyphenyl isothiocyanate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or ethanol (approximately 0.5 M concentration) is prepared in a round-bottom flask equipped with a magnetic stirrer and a gas inlet adapter.
-
Ammonia Addition: The flask is cooled to 0-5 °C using an ice bath. A solution of aqueous ammonia (28-30%, a significant excess, e.g., 10-20 eq.) is added dropwise to the stirred isothiocyanate solution. Alternatively, ammonia gas can be bubbled through the solution at a controlled rate.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent and excess ammonia. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated in vacuo, and the resulting solid is purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield pure this compound.
Method 2: From 2-Ethoxyaniline and Ammonium Thiocyanate
This method provides an alternative route that avoids the handling of isothiocyanates, which can be lachrymatory and toxic. The reaction proceeds by the in situ formation of an isothiocyanate from the aniline hydrochloride salt and ammonium thiocyanate, which then reacts with the aniline.[1]
Experimental Protocol
-
Formation of Aniline Salt: 2-Ethoxyaniline (1.0 eq.) is dissolved in a mixture of water and concentrated hydrochloric acid (1.1 eq.) in a round-bottom flask with gentle heating (60-70 °C) to ensure complete dissolution and formation of the hydrochloride salt.[1]
-
Reaction with Thiocyanate: The solution is then cooled, and a solution of ammonium thiocyanate (1.1 eq.) in water is added slowly.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 100 °C) for 4-6 hours.[1] The progress of the reaction is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into cold water with vigorous stirring to precipitate the crude product.[1] The solid is collected by vacuum filtration and washed with cold water.
-
Purification: The crude this compound is purified by recrystallization from ethanol or an ethanol/water mixture.
Comparison of Synthesis Methods
| Feature | Method 1: From Isothiocyanate | Method 2: From Aniline |
| Starting Materials | 2-Ethoxyphenyl isothiocyanate, Ammonia | 2-Ethoxyaniline, Ammonium thiocyanate, Hydrochloric acid |
| Reaction Time | 2-4 hours | 5-7 hours (including salt formation) |
| Reaction Temperature | 0-25 °C | Reflux (approx. 100 °C) |
| Expected Yield | High (typically >80% for similar reactions) | Moderate to High (60-85% reported for analogous anilines)[1] |
| Purity of Crude Product | Generally high | May contain unreacted aniline and side products |
| Advantages | - Direct and clean reaction- Shorter reaction time- Milder reaction conditions | - Avoids handling of potentially hazardous isothiocyanates- Readily available and less expensive starting materials |
| Disadvantages | - 2-Ethoxyphenyl isothiocyanate may be more expensive or require synthesis- Isothiocyanates can be lachrymatory and require careful handling | - Longer reaction time and higher temperature required- In situ formation of thiocyanic acid can be a potential hazard- May require more rigorous purification |
Visualization of Synthetic Pathways
Caption: Synthetic routes to this compound.
References
Side-by-side comparison of analytical methods for thiourea compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of common analytical methods for the quantitative determination of thiourea and its derivatives. Understanding the nuances of each technique is critical for selecting the most appropriate method for a specific application, whether in pharmaceutical analysis, environmental monitoring, or agricultural testing. This document outlines the performance characteristics, experimental protocols, and underlying principles of various analytical techniques, supported by experimental data from scientific literature.
Data Presentation: A Side-by-Side Look at Performance
The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the quantitative performance of various methods used for the determination of thiourea compounds.
| Analytical Method | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy/Recovery | Precision (%RSD) | Key Considerations |
| HPLC-UV | Thiourea | 2 µg/L[1] | 8.3 µg/L[2] | 10.0 - 700 µg/L[2] | 92.3% - 99.8%[2] | 4.2% (intra-day), 6.6% (inter-day)[2] | Widely available, robust, but may require derivatization for some compounds. Potential for interference from compounds with similar UV absorbance.[1] |
| LC-MS/MS | Thiourea | 0.5 mg/kg[3] | 1.00 ng/mL (LLOQ for derivatives)[4] | 1.00 - 10000 pg/mL (for derivatives)[4] | 83% - 90%[3] | < 4.0%[3] | Highly sensitive and selective, suitable for complex matrices. Higher equipment cost and complexity. |
| Titrimetry | Thiourea, Phenylthiourea, Allylthiourea | 5 µg[5] | - | 5 - 1000 µg[5] | Relative errors: -1.9% to 0.3%[5] | 0.2% - 1.3%[5] | Cost-effective, simple, and accurate for higher concentrations.[6][7] Less sensitive than chromatographic methods. |
| Electrochemical Methods (Voltammetry) | Thiourea | 2.0 x 10⁻⁶ mol/L[8] | - | 5.0 x 10⁻⁶ - 900 x 10⁻⁶ mol/L[8] | Excellent recovery in spiked samples[8] | - | High sensitivity, potential for miniaturization and on-site analysis.[9] Susceptible to matrix effects and electrode fouling. |
| Gas Chromatography (GC) | Ethylene Thiourea | 0.01 ppm[10] | - | - | - | - | Requires derivatization for non-volatile thiourea compounds. Suitable for volatile derivatives.[10] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and standardized experimental protocols are crucial for reproducible and reliable results. Below are representative protocols for the key analytical methods discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of thiourea in various samples, including industrial process water.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (doubly distilled or HPLC grade).[1]
-
Thiourea standard stock solution.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of water and acetonitrile. Isocratic elution is often sufficient.[11]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 236 nm is a common wavelength for thiourea detection.[1]
-
Injection Volume: 10-50 µL.[1]
4. Sample Preparation:
-
Filter aqueous samples through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.
5. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the thiourea peak based on the retention time and peak area compared to a calibration curve prepared from standard solutions.
Titrimetric Determination using N-Bromosuccinimide
This classic method provides a cost-effective way to determine thiourea content with high precision, particularly for bulk samples.[6]
1. Instrumentation:
-
Burette (50 mL).
-
Erlenmeyer flasks (250 mL).
-
Pipettes.
2. Reagents:
-
N-Bromosuccinimide (NBS) standard solution.
-
Potassium iodide (KI) solution (10%).
-
Starch indicator solution.
-
Standard sodium thiosulfate (Na₂S₂O₃) solution.
-
Acetic acid.
3. Procedure:
-
Accurately weigh a sample containing thiourea and dissolve it in a suitable solvent (e.g., water or ethanol).
-
To a known volume of the sample solution, add a known excess of the standard NBS solution and acetic acid.
-
Allow the reaction to proceed for a few minutes. NBS oxidizes the sulfur in thiourea.
-
Add potassium iodide solution to the flask. The excess NBS will liberate iodine.
-
Titrate the liberated iodine with the standard sodium thiosulfate solution using starch as an indicator. The endpoint is the disappearance of the blue color.
-
Perform a blank titration under the same conditions without the sample.
-
Calculate the amount of thiourea in the sample based on the difference in the volume of sodium thiosulfate consumed in the sample and blank titrations.
Electrochemical Detection using a Modified Electrode
Electrochemical methods offer high sensitivity and are suitable for trace analysis of thiourea in various matrices, including environmental and biological samples.[8]
1. Instrumentation:
-
Potentiostat/Galvanostat with a three-electrode system (working, reference, and counter electrodes).
-
Modified glassy carbon electrode (GCE) as the working electrode (e.g., modified with zinc oxide nanorods and rutin).[8]
-
Ag/AgCl reference electrode.
-
Platinum wire counter electrode.
2. Reagents:
-
Phosphate buffer saline (PBS) at a specific pH (e.g., pH 12.0).[8]
-
Thiourea standard solutions.
3. Procedure:
-
Prepare the modified GCE according to the specific modification protocol.
-
Place the three-electrode system in an electrochemical cell containing the supporting electrolyte (PBS).
-
Record the background voltammogram.
-
Add a known concentration of the thiourea sample to the cell.
-
Record the voltammogram (e.g., using cyclic voltammetry or differential pulse voltammetry). The thiourea will be electrochemically oxidized or reduced at the modified electrode surface, generating a current signal.
-
The peak current is proportional to the concentration of thiourea.
-
Quantify the thiourea concentration by comparing the peak current to a calibration curve.
Visualizing the Workflow and Method Relationships
To better understand the practical application and theoretical connections of these methods, the following diagrams are provided.
References
- 1. Determination of low thiourea concentrations in industrial process water and natural samples using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Determination of thiourea, phenylthiourea and allythiourea with iodine - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. troindia.in [troindia.in]
- 8. Zinc oxide nanorod/rutin modified electrode for the detection of Thiourea in real samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. zodiaclifesciences.com [zodiaclifesciences.com]
Benchmarking the Antioxidant Potential of 1-(2-Ethoxyphenyl)-2-thiourea Against Industry Standards
For Immediate Release
[City, State] – [Date] – In the continuous pursuit of novel therapeutic agents, the antioxidant capacity of synthetic compounds is a critical parameter for consideration in drug development. This guide provides a comparative analysis of the antioxidant activity of 1-(2-Ethoxyphenyl)-2-thiourea against established antioxidant standards: Ascorbic Acid, Trolox, and Butylated Hydroxytoluene (BHT). Due to the limited availability of direct experimental data for this compound, this report utilizes data for a structurally analogous compound, 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU), to provide a representative benchmark.[1]
The evaluation of antioxidant efficacy is paramount for researchers, scientists, and drug development professionals. Oxidative stress, mediated by an overabundance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. Antioxidants can neutralize these harmful radicals, representing a promising avenue for therapeutic intervention. Thiourea derivatives have emerged as a class of compounds with significant antioxidant potential.[2][3][4]
Comparative Analysis of Antioxidant Activity
The antioxidant capacity of a compound is frequently quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to scavenge 50% of free radicals in a given assay. A lower IC50 value is indicative of greater antioxidant potency. The following table summarizes the IC50 values for PPTU and standard antioxidants obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | 1300 | 1100 | Hue University Journal of Science[1] |
| Ascorbic Acid | ~2.54 µg/mL | - | ResearchGate[5] |
| Trolox | ~36.44 µg/mL | - | UAHuntsville |
| Butylated Hydroxytoluene (BHT) | - | - | - |
Note: Direct µM conversions for Ascorbic Acid and Trolox require molecular weight information which can vary based on the specific salt form used in the study. The provided values serve as a general comparison.
Experimental Methodologies
The determination of antioxidant activity relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for the DPPH and ABTS assays, which are widely accepted in the scientific community for evaluating the radical scavenging capabilities of chemical compounds.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A stock solution of DPPH is prepared in a suitable solvent, typically methanol, to a concentration of 0.1 mM.
-
Sample Preparation: The test compound, this compound, and standard antioxidants are dissolved in the same solvent to create a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound or standard.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, usually 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: The test compound and standard antioxidants are prepared in a series of concentrations.
-
Reaction Mixture: A small aliquot of the test compound or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.[2]
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant activity assays.
References
- 1. Antioxidant ability of 1-phenyl-3-(2-pyridyl)-2-thiourea: combined experimental/computational studies | Hue University Journal of Science: Natural Science [jos.hueuni.edu.vn]
- 2. benchchem.com [benchchem.com]
- 3. csdlkhoahoc.hueuni.edu.vn [csdlkhoahoc.hueuni.edu.vn]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Correlation of 1-(2-Ethoxyphenyl)-2-thiourea's Effects
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1] The predictive power of in vitro assays in determining in vivo efficacy is a critical aspect of the drug development process. This guide explores the common in vitro and in vivo methodologies used to evaluate thiourea derivatives and discusses the potential signaling pathways involved, providing a roadmap for the investigation of 1-(2-Ethoxyphenyl)-2-thiourea.
Quantitative Data Summary: In Vitro vs. In Vivo Effects of Thiourea Derivatives
To illustrate the potential activities of this compound, the following tables summarize quantitative data from studies on analogous thiourea compounds.
Table 1: Representative In Vitro Activities of Thiourea Derivatives
| Compound Class | Assay Type | Cell Line/Target | Result (IC₅₀/MIC) | Reference |
| Halogenated Thiourea | Cytotoxicity (MTS assay) | HK-1 (Nasopharyngeal Carcinoma) | 4.7 ± 0.7 µM | [2] |
| 3-(Trifluoromethyl)phenylthioureas | Cytotoxicity | SW480 (Colon Cancer) | ≤ 10 µM | [3] |
| N-acyl Thiourea Derivatives | Antimicrobial (MIC) | E. coli | 625 µg/mL (MBIC) | [4] |
| Thiourea Derivatives of Naproxen | Enzyme Inhibition (COX-2) | Ovine COX-2 | Varies by derivative | [5] |
| Substituted Phenylthiourea | Antioxidant (DPPH) | - | Varies by derivative | [6] |
Table 2: Representative In Vivo Activities of Thiourea Derivatives
| Compound Class | Animal Model | Activity Assessed | Dosing | Result | Reference |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | Mice | Analgesic (Acetic acid-induced writhing) | 15, 30, 45 mg/kg | Significant reduction in writhing | [7] |
| 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) thiourea | Rats | Anti-inflammatory (Carrageenan-induced paw edema) | 15, 30, 45 mg/kg | Effective suppression of edema | [7] |
| Thiourea Derivatives of Naproxen | Rats | Anti-inflammatory (Carrageenan-induced paw edema) | Varies | 44.83% - 49.29% inhibition | [5] |
| Symmetric Thiourea Derivatives | Mice | Toxicity (Hematological and biochemical parameters) | Varies | No toxic effect observed | [8] |
| N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea | Mice | Pharmacokinetics (Oral bioavailability) | Oral administration | 2.2% | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTS Assay
-
Cell Seeding: Plate human cancer cells (e.g., HK-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the thiourea derivative in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[2]
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration: Administer the test thiourea derivative orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[7]
Visualizing Molecular Pathways and Experimental Workflows
Hypothetical Signaling Pathway for Anti-Inflammatory Action
Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. Thiourea derivatives have been suggested to interfere with pathways such as the nuclear factor-kappa B (NF-κB) pathway. The following diagram illustrates a plausible mechanism.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
General Experimental Workflow for Thiourea Derivative Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel thiourea compound, from initial in vitro screening to in vivo validation.
Caption: A generalized workflow for the preclinical evaluation of a novel thiourea derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro cytotoxicity evaluation of thiourea derivatives bearing Salix sp. constituent against HK-1 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 6. researchgate.net [researchgate.net]
- 7. In vivo effects of a selected thiourea derivative 1-(2-chlorobenzoyl)-3-(2,3-dichlorophenyl) against nociception, inflammation and gastric ulcerogenicity: Biochemical, histopathological and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo toxicity, pharmacokinetic features and tissue distribution of N-[2-(2,5-dimethoxyphenylethyl)]-N'-[2-(5-bromopyridyl)]-thiourea (HI-236), a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2-Ethoxyphenyl)-2-thiourea: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential procedures for the safe handling and disposal of 1-(2-Ethoxyphenyl)-2-thiourea, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols due to its potential hazards. This guide provides a comprehensive overview of the necessary steps for its proper disposal, from immediate safety measures to the final disposal process.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear suitable chemical-resistant gloves. |
| Skin and Body Protection | Wear suitable protective clothing.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[2] In case of dust formation, use a particulate filter respirator. |
In case of exposure, follow these first-aid measures immediately:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, get medical advice.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person and get immediate medical attention.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that prevents environmental contamination and ensures the safety of all personnel.
1. Waste Collection and Segregation:
-
All waste containing this compound, including unused product, contaminated labware (e.g., filter paper, vials), and contaminated PPE, must be collected in a designated, properly labeled hazardous waste container.
-
The container must be clearly labeled with the chemical name "this compound" and the appropriate hazard symbols.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Spill Management:
-
In the event of a spill, avoid breathing dust and ensure the area is well-ventilated.
-
For minor spills, dampen the material with water to prevent dusting and then sweep it up.[3]
-
Place the collected material into a suitable container for disposal.[3]
-
For major spills, evacuate the area and alert emergency responders.[3]
3. Final Disposal:
-
The disposal of this compound must be conducted through a licensed waste disposal company.[4]
-
Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[4][5]
-
One possible method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] However, this should only be performed by a licensed facility.
The logical workflow for the disposal of this compound is illustrated in the diagram below.
References
Essential Safety and Operational Guide for Handling 1-(2-Ethoxyphenyl)-2-thiourea
This document provides crucial safety and logistical information for the handling and disposal of 1-(2-Ethoxyphenyl)-2-thiourea. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on the safety profiles of the parent compound, thiourea, and structurally related thiourea derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazards, including potential toxicity if swallowed, skin sensitization, and being suspected of causing cancer or damaging an unborn child.[1][2][3]
Operational Plan: Safe Handling
All procedures involving this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[4]
1. Engineering Controls:
-
Work in a well-ventilated area.[1][5] A certified chemical fume hood is required for all handling of the solid compound or its solutions.[4]
-
An eyewash station and safety shower must be readily available in the work area.[6]
2. Personal Protective Equipment (PPE):
-
Appropriate PPE is mandatory to prevent exposure.[1][4] The following table summarizes the recommended PPE for handling this compound.
3. Handling Procedures:
-
Use the smallest quantity of the substance necessary for the experiment.[4]
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
Ensure all containers are tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]
4. Spill Management:
-
Minor Spill:
-
Major Spill:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Restrict access to the area.
-
Proceed with cleanup only with trained personnel equipped with the appropriate PPE, including respiratory protection.
-
Personal Protective Equipment (PPE) Summary
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[4] A face shield should be worn if there is a significant risk of splashing.[6] | Ensure a proper fit. Do not wear contact lenses as they can absorb and concentrate irritants.[8] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber, PVC).[4][8] Gloves should be tested according to EN 374.[2][8] | Inspect gloves for integrity before each use.[4] Use proper glove removal technique to avoid skin contact.[4] Dispose of contaminated gloves as hazardous waste.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside a fume hood, if ventilation is inadequate, or if dust is generated.[4][6] A particulate filter respirator (e.g., P2) is recommended for handling the solid form if it is dusty.[2] | Ensure proper fit and training before using a respirator. The type of respirator will depend on the concentration of the airborne contaminant.[4] |
| Protective Clothing | A laboratory coat is mandatory. For larger quantities or significant risk of exposure, a full chemical-protective suit and boots should be considered.[4][6] | Remove and wash contaminated clothing before reuse.[9] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
1. Waste Collection:
-
Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Aqueous solutions should be collected in a separate, labeled hazardous waste container. Do not empty into drains.[7]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage of Waste:
-
Store waste containers in a designated, secure area, away from incompatible materials.
4. Final Disposal:
-
Arrange for pick-up and disposal by a certified hazardous waste management company.
-
It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[10][11]
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. annexechem.com [annexechem.com]
- 2. carlroth.com [carlroth.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. hillbrothers.com [hillbrothers.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. cloudfront.zoro.com [cloudfront.zoro.com]
- 11. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
